molecular formula C11H12O B8272139 2-Cyclopropyl-6-methyl-benzaldehyde

2-Cyclopropyl-6-methyl-benzaldehyde

Cat. No.: B8272139
M. Wt: 160.21 g/mol
InChI Key: GIFQLXTXPYMEMM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methyl-benzaldehyde (Molecular Formula: C11H12O) is a substituted benzaldehyde compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring both cyclopropyl and methyl groups ortho to the formyl functionality, makes it a valuable and versatile building block for synthesizing more complex molecules. Research indicates that closely related compounds, such as 2-cyclopropyl-6-methylphenol, are utilized in the development of agrochemicals, specifically as active ingredients in pesticides and herbicidal compositions . The synthetic route to analogous cyclopropyl-containing benzaldehydes has been demonstrated via a modern, efficient one-pot procedure involving the reduction of a Weinreb amide and subsequent palladium-catalyzed cross-coupling with cyclopropyl lithium . This methodology highlights the relevance of such aldehydes in advanced synthetic applications, including the potential development of radiolabeled compounds for positron emission tomography (PET). Researchers value this benzaldehyde derivative for constructing heterocyclic systems and as a key intermediate in material science and pharmaceutical research. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-cyclopropyl-6-methylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-8-3-2-4-10(9-5-6-9)11(8)7-12/h2-4,7,9H,5-6H2,1H3

InChI Key

GIFQLXTXPYMEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group at the ortho positions relative to the formyl group. This substitution pattern is of significant interest in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring. This document provides a detailed technical overview of its anticipated chemical properties, a plausible synthetic route with experimental protocols, and expected spectroscopic characteristics.

Chemical and Physical Properties

While specific experimental values for this compound are not available, the following table summarizes the known properties of structurally similar compounds to provide an estimate.

Property4-Cyclopropyl-2-methylbenzaldehyde2-cyclopropyl-5-methylbenzaldehyde2-Methoxy-6-methylbenzaldehyde2-Methylbenzaldehyde
Molecular Formula C₁₁H₁₂OC₁₁H₁₂OC₉H₁₀O₂C₈H₈O
Molecular Weight ( g/mol ) 160.21[1]160.21150.17[2]120.15[3]
Boiling Point (°C) Not availableNot availableNot available199-200[3]
Density (g/cm³) Not availableNot availableNot available1.0328 (at 20 °C)[3]
Appearance Not availableNot availableNot availableColorless liquid[3]

Synthesis

A plausible and efficient method for the synthesis of this compound is through a two-step, one-pot reduction and cross-coupling procedure starting from a suitable Weinreb amide. This approach has been successfully applied for the synthesis of various substituted benzaldehydes, including those with a cyclopropyl moiety[4].

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: One-Pot Reduction and Cross-Coupling 2_Cyclopropyl_6_methylbenzoic_acid 2-Cyclopropyl-6-methylbenzoic acid Weinreb_Amide N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide 2_Cyclopropyl_6_methylbenzoic_acid->Weinreb_Amide 1. (COCl)₂, CH₂Cl₂ 2. Me(OMe)NH·HCl, Pyridine Intermediate Hemiaminal Intermediate Weinreb_Amide->Intermediate DIBAL-H, Toluene, 0 °C Target_Molecule This compound Intermediate->Target_Molecule Cyclopropyllithium, THF, 0 °C to rt

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (Weinreb Amide)

  • To a solution of 2-cyclopropyl-6-methylbenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh CH₂Cl₂ and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in CH₂Cl₂ at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide.

Step 2: Synthesis of this compound

  • Dissolve the N,O-Dimethyl-2-cyclopropyl-6-methylbenzamide (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes) dropwise over 5 minutes[4].

  • After stirring for 30 minutes at 0 °C, add a solution of cyclopropyllithium (1.5 eq) in tetrahydrofuran (THF) dropwise over 1 hour using a syringe pump[4].

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl[4].

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the following are predicted characteristics based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, methyl, and cyclopropyl protons.

  • Aldehyde Proton (CHO): A singlet between δ 9.8 and 10.5 ppm.

  • Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.8 ppm).

  • Methyl Protons (CH₃): A singlet around δ 2.3-2.6 ppm.

  • Cyclopropyl Protons (C₃H₅): Multiplets in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the carbonyl carbon of the aldehyde and the aromatic carbons.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 190 and 195 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-145 ppm.

  • Methyl Carbon (CH₃): A signal around δ 18-22 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5 and 15 ppm.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₁₂O (160.21 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and subsequent rearrangements.

Safety and Handling

No specific safety data sheet (MSDS) for this compound is available. The following precautions are based on the general hazards of substituted benzaldehydes.

  • General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Logical Relationships and Workflows

General Experimental Workflow

Experimental Workflow Start Start: Synthesis of This compound Purification Purification by Column Chromatography Start->Purification Characterization Structural Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR Infrared Spectroscopy Characterization->IR Biological_Screening Biological Activity Screening (e.g., in drug discovery) Characterization->Biological_Screening End End: Data Analysis and Reporting NMR->End MS->End IR->End Biological_Screening->End

Caption: A typical experimental workflow for synthesis and analysis.

Structure-Spectroscopy Correlation

Structure_Spectroscopy_Correlation cluster_0 Chemical Structure cluster_1 Expected Spectroscopic Features Structure This compound Aldehyde_Proton ¹H NMR: δ ~10 ppm (s) Structure->Aldehyde_Proton CHO group Aromatic_Protons ¹H NMR: δ 7-8 ppm (m) Structure->Aromatic_Protons Benzene ring Methyl_Protons ¹H NMR: δ ~2.5 ppm (s) Structure->Methyl_Protons CH₃ group Cyclopropyl_Protons ¹H NMR: δ 0.5-1.5 ppm (m) Structure->Cyclopropyl_Protons C₃H₅ group Carbonyl_Carbon ¹³C NMR: δ ~192 ppm Structure->Carbonyl_Carbon C=O group Molecular_Ion MS: m/z = 160 Structure->Molecular_Ion Entire molecule

References

An In-depth Technical Guide on 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 2-Cyclopropyl-6-methyl-benzaldehyde, focusing on its official nomenclature as per the International Union of Pure and Applied Chemistry (IUPAC) and its molecular structure.

IUPAC Nomenclature

The formal IUPAC name for the compound is 2-cyclopropyl-6-methylbenzaldehyde .

This name is derived from the following structural components:

  • Benzaldehyde : The parent molecule is a benzene ring substituted with a formyl group (-CHO).

  • 2-cyclopropyl : A cyclopropyl group is attached to the carbon atom at the second position of the benzene ring, relative to the primary functional group (the aldehyde).

  • 6-methyl : A methyl group (-CH₃) is attached to the sixth position of the benzene ring.

The numbering of the benzene ring begins at the carbon atom bearing the aldehyde group (position 1), and proceeds in the direction that gives the substituents the lowest possible locants.

Molecular Structure

The chemical structure of 2-cyclopropyl-6-methylbenzaldehyde consists of a central benzene ring. An aldehyde functional group is attached to the first carbon of the ring. A three-membered cyclopropyl ring is bonded to the second carbon, and a methyl group is bonded to the sixth carbon.

Below is a two-dimensional representation of the molecular structure, generated using the Graphviz DOT language.

Figure 1: 2D structure of 2-cyclopropyl-6-methylbenzaldehyde.

Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data for this specific molecule in public databases, the following table summarizes predicted physicochemical properties. These values are computationally derived and should be used as estimates.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 160.088815 g/mol
Monoisotopic Mass 160.088815 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 12
Complexity 196

Experimental Protocols

As of the last update, specific experimental protocols for the synthesis or analysis of 2-cyclopropyl-6-methylbenzaldehyde are not widely available in peer-reviewed literature. However, general synthetic routes can be proposed based on established organic chemistry principles.

A plausible synthetic pathway could involve the formylation of 2-cyclopropyl-6-methylphenol. The presence of the corresponding phenol, 2-cyclopropyl-6-methylphenol, in chemical databases suggests its availability as a potential starting material.

Hypothetical Synthetic Workflow:

G start 2-Cyclopropyl-6-methylphenol reagent Formylating Agent (e.g., Duff or Reimer-Tiemann reaction conditions) start->reagent Reaction product 2-Cyclopropyl-6-methylbenzaldehyde reagent->product Yields

Figure 2: A potential synthetic pathway for 2-cyclopropyl-6-methylbenzaldehyde.

Further research would be required to optimize reaction conditions and purify the final product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Technical Guide: 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Cyclopropyl-6-methyl-benzaldehyde is not widely documented in public chemical databases. As such, a registered CAS number could not be retrieved. The following guide is constructed based on established chemical principles and data from structurally analogous compounds to provide a prospective overview for research and development purposes.

Introduction

This compound is an aromatic aldehyde featuring a sterically demanding ortho-disubstitution pattern with a cyclopropyl and a methyl group. This unique structural arrangement is of interest in medicinal chemistry and drug design. The cyclopropyl moiety is a well-recognized bioisostere for phenyl groups or gem-dimethyl groups and can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives, on the other hand, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antifungal properties.[1] The combination of these two pharmacophoric elements in a single scaffold makes this compound a compelling candidate for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties (inferred from related compounds), and potential biological significance of this compound.

Physicochemical Properties of Structurally Related Compounds

To estimate the physicochemical properties of this compound, a comparative analysis with structurally similar, commercially available or well-documented compounds is presented in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Methylbenzaldehyde529-20-4C₈H₈O120.15Contains one ortho-methyl group.
2-Cyclopropyl-6-methylphenol499236-68-9C₁₀H₁₂O148.20The corresponding phenol of the target compound.[2]
2-Hydroxy-6-methylbenzaldehyde18362-36-2C₈H₈O₂136.15Contains ortho-methyl and ortho-hydroxyl groups.[3]
2-Hydroxy-3-isopropyl-6-methylbenzaldehyde1666-00-8C₁₁H₁₄O₂178.23A more complexly substituted benzaldehyde.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the commercially available 2-Cyclopropyl-6-methylphenol. The synthesis would involve a two-step process: O-functionalization to introduce a formyl equivalent precursor, followed by a rearrangement and deprotection to yield the target aldehyde. A suitable method is the Duff reaction or a related formylation method, though these may suffer from poor regioselectivity. A more controlled, multi-step synthesis is outlined below.

3.1. Proposed Experimental Protocol

Step 1: O-allylation of 2-Cyclopropyl-6-methylphenol

  • To a solution of 2-Cyclopropyl-6-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl ether.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(allyloxy)-2-cyclopropyl-6-methylbenzene.

Step 2: Claisen Rearrangement

  • Heat the 1-(allyloxy)-2-cyclopropyl-6-methylbenzene neat or in a high-boiling solvent like N,N-diethylaniline under an inert atmosphere (e.g., Nitrogen or Argon) to 180-200 °C.

  • Maintain this temperature for 4-6 hours, monitoring the rearrangement by TLC.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting crude phenol by column chromatography to isolate 2-allyl-6-cyclopropyl-4-methylphenol.

Step 3: Oxidative Cleavage of the Allyl Group

  • Dissolve the 2-allyl-6-cyclopropyl-4-methylphenol (1.0 eq) in a mixture of dichloromethane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium periodate (2.5 eq) and a catalytic amount of osmium tetroxide (0.01 eq) or a less toxic ruthenium-based oxidant.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

3.2. Proposed Synthesis Workflow Diagram

G A 2-Cyclopropyl-6-methylphenol B 1-(allyloxy)-2-cyclopropyl-6-methylbenzene A->B Allyl bromide, K₂CO₃ C 2-allyl-6-cyclopropyl-4-methylphenol B->C Claisen Rearrangement (Heat) D This compound C->D Oxidative Cleavage (NaIO₄, OsO₄ cat.) G cluster_0 Antimicrobial Effects cluster_1 Antioxidant Effects cluster_2 Anti-inflammatory Effects A This compound B Microbial Cell A->B C1 Radical Scavenging A->C1 D1 Enzyme Modulation A->D1 B1 Membrane Disruption B->B1 B2 Enzyme Inhibition B->B2 C Reactive Oxygen Species (ROS) D Inflammatory Pathways C1->C D1->D

References

Mass Spectrometry Analysis of 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Cyclopropyl-6-methyl-benzaldehyde, a novel aromatic aldehyde with potential applications in pharmaceutical and chemical industries. The document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), discusses its expected fragmentation patterns, and presents the anticipated data in a structured format.

Introduction

This compound is an aromatic aldehyde characterized by the presence of a cyclopropyl and a methyl group on the benzene ring, ortho to the aldehyde functionality. The unique structural features of this molecule necessitate a thorough analytical characterization, for which mass spectrometry is an indispensable tool. This guide will delve into the expected behavior of this compound under electron ionization (EI) mass spectrometry, providing a predictive framework for its identification and structural elucidation.

Mass Spectrometry Analysis Workflow

The general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is depicted below. This process ensures the separation of the analyte from the sample matrix, followed by its ionization and mass-to-charge ratio analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Solvent Extraction (e.g., with Dichloromethane) Sample->Extraction Concentration Concentration under Nitrogen Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) (70 eV) GC_Separation->MS_Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole) MS_Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Spectral_Analysis Mass Spectrum Analysis Data_Acquisition->Spectral_Analysis Compound_ID Compound Identification Spectral_Analysis->Compound_ID

Figure 1: General workflow for the GC-MS analysis of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a recommended starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

3.1. Sample Preparation

  • Solvent Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction. A suitable solvent would be dichloromethane or diethyl ether.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the sample to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3.2. Gas Chromatography (GC) Conditions

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min

3.3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Transfer Line Temperature 280 °C
Mass Analyzer Quadrupole
Scan Range m/z 40-400

Expected Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₂O. The expected fragmentation under electron ionization is primarily driven by the stability of the resulting carbocations.

Molecular Ion: The molecular weight of this compound is 160.21 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 160.

Proposed Fragmentation Pathway:

The primary fragmentation events are anticipated to involve the loss of the formyl radical (CHO), a hydrogen atom, and rearrangements involving the cyclopropyl and methyl groups.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M C₁₁H₁₂O⁺˙ m/z = 160 (Molecular Ion) M_minus_1 [M-H]⁺ m/z = 159 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z = 131 M->M_minus_29 - CHO• M_minus_15 [M-CH₃]⁺ m/z = 145 M->M_minus_15 - CH₃• Frag_103 [C₈H₇]⁺ m/z = 103 M_minus_29->Frag_103 - C₂H₄ Frag_91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) Frag_103->Frag_91 - CH₂

Figure 2: Proposed fragmentation pathway of this compound.

Table of Expected Fragment Ions:

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/zProposed Fragment IonFormulaComments
160[C₁₁H₁₂O]⁺˙C₁₁H₁₂OMolecular Ion (M⁺˙)
159[C₁₁H₁₁O]⁺C₁₁H₁₁OLoss of a hydrogen atom from the aldehyde group.
145[C₁₀H₉O]⁺C₁₀H₉OLoss of a methyl radical.
131[C₁₀H₁₁]⁺C₁₀H₁₁Loss of the formyl radical (CHO).
115[C₉H₇]⁺C₉H₇Loss of a methyl group from the m/z 131 fragment.
103[C₈H₇]⁺C₈H₇Loss of ethylene from the m/z 131 fragment.
91[C₇H₇]⁺C₇H₇Tropylium ion, a common fragment in alkylbenzenes.

Data Analysis and Interpretation

The acquired mass spectrum should be compared against the predicted fragmentation pattern. The presence of the molecular ion peak at m/z 160 is a key indicator. The relative abundances of the fragment ions, particularly the prominent peaks at m/z 159, 131, and 91, will provide strong evidence for the structure of this compound. The fragmentation of benzaldehyde and its derivatives often involves the loss of a hydrogen atom to form a stable acylium ion, and the loss of the entire aldehyde group.[1] The presence of the cyclopropyl and methyl groups is expected to influence subsequent fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its structural confirmation. This guide provides a robust framework, including a detailed experimental protocol and a predicted fragmentation pathway, to aid researchers in the successful identification and characterization of this compound. The provided data and diagrams serve as a valuable reference for interpreting experimental results and furthering the understanding of this novel molecule.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopic features of 2-Cyclopropyl-6-methyl-benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted vibrational modes, a general experimental protocol for acquiring IR spectra of aromatic aldehydes, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted prominent infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of substituted benzaldehydes and the characteristic absorptions of cyclopropyl and methyl groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakThese absorptions are characteristic of C-H stretching vibrations on the benzene ring.
Aliphatic C-H Stretch (Methyl)2980 - 2950MediumAsymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group.
Aliphatic C-H Stretch (Cyclopropyl)3080 - 3000MediumC-H stretching vibrations of the cyclopropyl group, often appearing at slightly higher frequencies than typical sp³ C-H stretches.
Aldehyde C-H Stretch2860 - 2800 and 2760 - 2700WeakTwo characteristic weak bands resulting from Fermi resonance between the aldehyde C-H stretch and an overtone of the C-H bending vibration. The band around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[1][2]
Carbonyl (C=O) Stretch1705 - 1685StrongThe strong absorption of the carbonyl group is a key feature. Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde (around 1730 cm⁻¹).[1] Steric effects from the ortho-substituents may slightly alter this frequency.[3]
Aromatic C=C Stretch1600 - 1450Medium to StrongA series of bands representing the skeletal vibrations of the benzene ring.
Methyl C-H Bend~1450 and ~1380MediumAsymmetric and symmetric bending (deformation) vibrations of the methyl group.
Cyclopropyl Ring Deformations~1020 and ~820Medium to WeakCharacteristic bending and breathing modes of the cyclopropane ring.
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these strong bands in the fingerprint region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the infrared spectrum of an aromatic aldehyde such as this compound.

1. Sample Preparation:

  • For Liquid Samples (if the compound is a liquid at room temperature):

    • A small drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr).

    • The plates are pressed together to form a thin capillary film.

  • For Solid Samples (if the compound is a solid at room temperature):

    • KBr Pellet Method:

      • Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

      • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method:

      • A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to create a thick paste (mull).

      • The mull is then spread between two salt plates. The characteristic peaks of Nujol (around 2924, 1462, and 1377 cm⁻¹) must be accounted for during spectral interpretation.

  • Attenuated Total Reflectance (ATR) Method:

    • A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

2. Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Procedure:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum.

IR_Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Sample Obtain Sample Prep_Liquid Prepare Liquid Sample (Neat Film) Sample->Prep_Liquid Prep_Solid Prepare Solid Sample (KBr Pellet or Nujol Mull) Sample->Prep_Solid Prep_ATR Prepare ATR Sample Sample->Prep_ATR Background Collect Background Spectrum Prep_Liquid->Background Prep_Solid->Background Prep_ATR->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Process_Data Process Spectrum (Baseline Correction, etc.) Sample_Scan->Process_Data Identify_Functional Identify Functional Group Region (>1500 cm⁻¹) Process_Data->Identify_Functional Identify_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional->Identify_Fingerprint Assign_Peaks Assign Characteristic Peaks Identify_Fingerprint->Assign_Peaks Compare Compare with Databases/ Reference Spectra Assign_Peaks->Compare Structure_Elucidate Elucidate Chemical Structure Compare->Structure_Elucidate

Caption: Workflow for Infrared (IR) Spectral Analysis.

This guide provides a foundational understanding of the expected IR spectroscopic properties of this compound and a general framework for its experimental determination and analysis. For definitive peak assignments, comparison with an experimentally obtained spectrum is essential.

References

The Cyclopropyl Group: An Unconventional Electron Donor in Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic Effects of the Cyclopropyl Group in Benzaldehydes.

The cyclopropyl group, a three-membered carbocycle, exhibits unique electronic properties that defy simple classification. While considered a saturated alkyl group, its strained ring system bestows it with partial π-character, allowing it to act as an electron-donating group, particularly when attached to an aromatic system. This guide delves into the electronic effects of the cyclopropyl group in benzaldehydes, providing a comprehensive overview of its influence on the molecule's reactivity and spectroscopic properties.

Electronic Influence of the Cyclopropyl Substituent

The electronic nature of a substituent on an aromatic ring is often quantified by its Hammett constant (σ). For the cyclopropyl group, the Hammett constants are σm = -0.07 and σp = -0.21. These negative values indicate that the cyclopropyl group is an electron-donating group at both the meta and para positions, with a more pronounced effect at the para position. This electron-donating character arises from the ability of the bent σ-bonds of the cyclopropane ring to overlap with the π-system of the benzene ring, a phenomenon often referred to as "σ-π conjugation."

This electron-donating nature has significant implications for the reactivity of the benzaldehyde moiety. The increased electron density on the aromatic ring and, by extension, on the carbonyl group, can influence the rates and equilibria of various reactions. For instance, in nucleophilic addition reactions to the carbonyl carbon, the electron-donating cyclopropyl group would be expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction compared to unsubstituted benzaldehyde.

Spectroscopic Signatures of Cyclopropyl Benzaldehydes

The electronic effects of the cyclopropyl group are also manifested in the spectroscopic properties of cyclopropyl-substituted benzaldehydes. A detailed analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides valuable insights into the electronic distribution within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the aldehydic proton and the aromatic protons are sensitive to the electron density on the benzene ring. The electron-donating cyclopropyl group is expected to cause an upfield shift (to lower ppm values) of these protons compared to benzaldehyde.

In ¹³C NMR spectroscopy, the chemical shift of the carbonyl carbon is particularly informative. Increased electron density at the carbonyl carbon due to the electron-donating substituent will result in a shielding effect, causing an upfield shift in its resonance.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aldehydic H Aromatic H
Benzaldehyde~9.99~7.5-7.9
4-CyclopropylbenzaldehydeData not available in search resultsData not available in search results
3-CyclopropylbenzaldehydeData not available in search resultsData not available in search results

Note: Specific experimental NMR data for 3- and 4-cyclopropylbenzaldehyde were not found in the provided search results. The table is presented as a template for expected trends.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. Electron-donating groups tend to decrease the C=O bond order, leading to a lower stretching frequency (lower wavenumber). Therefore, cyclopropyl benzaldehydes are expected to exhibit a C=O stretching vibration at a lower wavenumber compared to benzaldehyde.

Compound C=O Stretching Frequency (cm⁻¹)
Benzaldehyde~1703
4-CyclopropylbenzaldehydeData not available in search results
3-CyclopropylbenzaldehydeData not available in search results

Note: Specific experimental IR data for 3- and 4-cyclopropylbenzaldehyde were not found in the provided search results. The table is presented as a template for expected trends.

Experimental Protocols

The synthesis of cyclopropyl-substituted benzaldehydes can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of aryl cyclopropanes, which can be adapted for the synthesis of cyclopropyl benzaldehydes.

G A Aryl Halide (e.g., bromobenzaldehyde) F Reaction Mixture A->F B Cyclopropylboronic acid or ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Heating F->G H Workup and Purification G->H I Cyclopropyl Benzaldehyde H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Procedure:

  • To a reaction vessel, add the aryl halide (e.g., 3-bromobenzaldehyde or 4-bromobenzaldehyde), cyclopropylboronic acid or a suitable ester derivative, a palladium catalyst, and a base.

  • Add an appropriate solvent system, typically a mixture of an organic solvent and water.

  • Degas the reaction mixture and then heat it under an inert atmosphere for several hours.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired cyclopropyl benzaldehyde.

Logical Relationships of Electronic Effects

The electron-donating effect of the cyclopropyl group can be understood in the context of other common substituents on the benzaldehyde ring.

G cluster_0 Substituent Electronic Effects on Benzaldehyde EDG Electron Donating Groups (e.g., -OCH3, -CH3, -cyclopropyl) Benzaldehyde Benzaldehyde (Reference) EDG->Benzaldehyde Increase electron density Decrease C=O electrophilicity Decrease C=O stretching frequency EWG Electron Withdrawing Groups (e.g., -NO2, -CN, -Cl) EWG->Benzaldehyde Decrease electron density Increase C=O electrophilicity Increase C=O stretching frequency

Caption: Comparison of substituent electronic effects.

This diagram illustrates the contrasting effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the properties of the benzaldehyde molecule. The cyclopropyl group falls into the category of EDGs, leading to predictable changes in reactivity and spectroscopic data.

An In-depth Technical Guide on the Stability and Reactivity of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-cyclopropyl-6-methyl-benzaldehyde is limited in publicly available literature. This guide provides a detailed analysis of its predicted stability and reactivity based on established principles of organic chemistry and data from analogous compounds, namely ortho-substituted benzaldehydes and cyclopropylarenes.

Introduction

This compound is an aromatic aldehyde featuring a unique substitution pattern with both a cyclopropyl and a methyl group flanking the aldehyde functionality. This substitution imparts distinct steric and electronic properties that are crucial for understanding its chemical behavior. The presence of the strained cyclopropyl ring and the ortho-methyl group significantly influences the reactivity of the aldehyde group and the overall stability of the molecule. This document aims to provide a comprehensive overview of these characteristics, offering valuable insights for its application in synthetic chemistry and drug development.

Predicted Stability and Reactivity Profile

The stability and reactivity of this compound are governed by the interplay of the electronic and steric effects of its substituents.

Electronic Effects:

  • Cyclopropyl Group: The cyclopropyl group, due to the high p-character of its C-C bonds, can act as a π-electron donor, similar to a vinyl group. This electron-donating nature can stabilize an adjacent positive charge.

  • Methyl Group: The methyl group is a classic electron-donating group through an inductive effect.

  • Combined Effect: Both ortho substituents are electron-donating, which increases the electron density on the aromatic ring and can influence the reactivity of the aldehyde group.

Steric Effects:

  • The two ortho substituents create significant steric hindrance around the aldehyde group. This can impede the approach of bulky nucleophiles or reagents.[1]

Overall Stability:

The molecule is expected to be relatively stable under standard conditions. The aldehyde group is prone to oxidation to a carboxylic acid, a common reaction for benzaldehydes.[2] The cyclopropane ring is generally stable but can undergo ring-opening reactions under harsh conditions, such as in the presence of strong acids or via radical pathways.[3][4][5]

Predicted Reactivity:

The reactivity of the aldehyde group is expected to be moderated by the ortho substituents. While the electron-donating groups might slightly increase the nucleophilicity of the carbonyl oxygen, the steric hindrance will likely be the dominant factor, potentially slowing down reactions involving nucleophilic attack on the carbonyl carbon.

Quantitative Data (Predicted)

Due to the lack of direct experimental data, the following table summarizes the predicted effects on the reactivity of this compound compared to unsubstituted benzaldehyde.

Reaction TypeReagent TypePredicted Relative ReactivityRationale
Nucleophilic Addition Small Nucleophiles (e.g., NaBH4)Slightly DecreasedSteric hindrance from ortho-substituents.
Bulky Nucleophiles (e.g., Grignard reagents)Significantly DecreasedSignificant steric hindrance impeding the approach of the reagent.[1]
Oxidation Oxidizing agents (e.g., KMnO4, Oxone®)Similar to slightly decreasedElectron-donating groups may slightly favor oxidation, but steric hindrance could play a role.[6][7]
Wittig Reaction Phosphonium ylidesDecreasedSteric hindrance around the aldehyde will likely slow down the formation of the oxaphosphetane intermediate.[8]
Electrophilic Aromatic Substitution Electrophiles (e.g., in nitration, halogenation)Increased (at para position)The electron-donating nature of both substituents activates the ring, directing incoming electrophiles primarily to the para position.[9]
Cyclopropane Ring-Opening Strong Acids / Radical InitiatorsPotentially susceptibleThe strained ring can be opened under harsh conditions.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted for this compound based on general procedures for substituted benzaldehydes.

Oxidation to 2-Cyclopropyl-6-methyl-benzoic Acid

Objective: To oxidize the aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)[7]

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Water condenser

  • Water bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 g of this compound, 7.5 g of Oxone®, and 25 mL of deionized water.[7]

  • Attach a water condenser to the flask and heat the mixture in a water bath at 60°C for 90 minutes with magnetic stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath for 20 minutes to precipitate the product.[7]

  • Filter the solid under vacuum using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the solid to obtain 2-cyclopropyl-6-methyl-benzoic acid.

Reduction to (2-Cyclopropyl-6-methyl-phenyl)-methanol

Objective: To reduce the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Separatory funnel

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add 0.25 g of sodium borohydride in small portions with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 10 mL of 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (2-cyclopropyl-6-methyl-phenyl)-methanol.

Wittig Reaction to form 1-Cyclopropyl-2-methyl-6-styryl-benzene

Objective: To synthesize an alkene from the aldehyde.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (10 M)[10]

  • 25 mL Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Filter paper and watch glass

  • 95% Ethanol (for recrystallization)[10]

Procedure:

  • In a 25 mL Erlenmeyer flask, combine 500 mg of this compound and 500 mg of benzyltriphenylphosphonium chloride.[10]

  • Add 5 mL of 10 M sodium hydroxide to the flask.[10]

  • Add a stir bar and stir the mixture vigorously for 30 minutes. A precipitate will form.[10]

  • Collect the crude product by suction filtration and wash with water.[10]

  • Recrystallize the crude product from hot 95% ethanol to obtain the purified alkene.[10]

Visualizations

Logical Relationship Diagram

Reactivity Reactivity of this compound Steric_Effects Steric Effects Reactivity->Steric_Effects Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Ortho_Methyl ortho-Methyl Group Steric_Effects->Ortho_Methyl Ortho_Cyclopropyl ortho-Cyclopropyl Group Steric_Effects->Ortho_Cyclopropyl Aldehyde_Reactivity Aldehyde Group Reactivity Steric_Effects->Aldehyde_Reactivity Electronic_Effects->Ortho_Methyl Electronic_Effects->Ortho_Cyclopropyl Electronic_Effects->Aldehyde_Reactivity Ring_Stability Cyclopropane Ring Stability Electronic_Effects->Ring_Stability

Caption: Factors influencing the reactivity of this compound.

Experimental Workflow: Wittig Reaction

Start Start: Reactants Reactants This compound + Benzyltriphenylphosphonium chloride + 10 M NaOH Start->Reactants Stirring Stir for 30 min at RT Reactants->Stirring Filtration Suction Filtration Stirring->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization from hot 95% Ethanol Crude_Product->Recrystallization Final_Product Final Product: 1-Cyclopropyl-2-methyl-6-styryl-benzene Recrystallization->Final_Product Molecule This compound Protonation Protonation (H+) Molecule->Protonation Strong Acid Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation Ring Opening Nucleophilic_Attack Nucleophilic Attack (Nu-) Carbocation->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product

References

An In-depth Technical Guide on the Discovery and History of Substituted Cyclopropyl Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclopropyl benzaldehydes represent a fascinating class of organic molecules that have garnered significant interest in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl ring, when coupled with the reactive benzaldehyde moiety, give rise to compounds with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted cyclopropyl benzaldehydes, with a particular focus on their role as enzyme inhibitors. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and mechanistic insights into their mode of action are presented to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Context

The exploration of cyclopropane-containing molecules in medicinal chemistry has a rich history, largely initiated by the discovery of the antidepressant and anxiolytic agent, tranylcypromine.[1] Synthesized in 1948 as an amphetamine analog, its monoamine oxidase (MAO) inhibitory activity was uncovered in 1959.[1] Tranylcypromine, chemically known as trans-2-phenylcyclopropyl-1-amine, demonstrated the potential of the cyclopropyl group to serve as a bioisostere for other functional groups, offering conformational rigidity and altered metabolic stability.[2][3]

While the early focus was on cyclopropylamines, the synthesis and investigation of their benzaldehyde counterparts followed. The development of synthetic methods for cyclopropanation, such as the Simmons-Smith reaction, paved the way for the creation of a variety of substituted cyclopropyl compounds, including aldehydes.[4][5] The inherent reactivity of the aldehyde group made these compounds attractive intermediates for the synthesis of more complex molecules and as pharmacophores in their own right.

The journey of substituted cyclopropyl benzaldehydes is intertwined with the broader narrative of drug discovery, where the strategic incorporation of small, strained rings has been a key strategy to enhance potency, improve metabolic profiles, and modulate off-target effects.[2][6]

Synthetic Methodologies

The synthesis of substituted cyclopropyl benzaldehydes can be approached through several strategic disconnections. Key methods involve either the formation of the cyclopropane ring on a precursor already containing the benzaldehyde moiety (or a protected form) or the introduction of the aldehyde functionality to a pre-existing cyclopropylbenzene scaffold.

Cyclopropanation of Cinnamaldehyde Derivatives (Simmons-Smith Reaction)

One of the most direct methods for synthesizing 2-phenylcyclopropanecarbaldehyde is the cyclopropanation of cinnamaldehyde. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a classic and effective method for this transformation.[4][5] The reaction is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product.

Simmons_Smith_Workflow Cinnamaldehyde Substituted Cinnamaldehyde TransitionState [Butterfly Transition State] Cinnamaldehyde->TransitionState Reagents CH₂I₂ + Zn(Cu) Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Reagents->Carbenoid Carbenoid->TransitionState Product Substituted Cyclopropyl Benzaldehyde TransitionState->Product

Caption: Workflow for the Simmons-Smith cyclopropanation of cinnamaldehyde.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cinnamaldehyde [1]

  • Preparation of the Zinc-Copper Couple: To a flask containing zinc dust, add a solution of copper(II) sulfate in water. Stir the suspension until the blue color disappears. Decant the supernatant and wash the zinc-copper couple sequentially with diethyl ether.

  • Reaction Setup: To a stirred suspension of the freshly prepared zinc-copper couple in diethyl ether under an inert atmosphere, add a solution of diiodomethane in diethyl ether dropwise.

  • Addition of Alkene: After the initial exotherm subsides, add a solution of the substituted cinnamaldehyde in diethyl ether to the reaction mixture.

  • Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

More recent methodologies have employed palladium-catalyzed cross-coupling reactions to construct the cyclopropyl benzaldehyde scaffold. For instance, a two-step, one-pot procedure involving the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, followed by cross-coupling with cyclopropyl lithium, has been reported to yield cyclopropyl benzaldehyde.[7][8]

Pd_Coupling_Workflow WeinrebAmide Substituted Benzoyl Weinreb Amide Reduction Reduction (e.g., DIBAL-H) WeinrebAmide->Reduction Hemiaminal Aluminum Hemiaminal Intermediate Reduction->Hemiaminal Coupling Pd-catalyzed Cross-Coupling Hemiaminal->Coupling Product Substituted Cyclopropyl Benzaldehyde Coupling->Product CyclopropylLithium Cyclopropyl Lithium CyclopropylLithium->Coupling

Caption: Palladium-catalyzed synthesis of cyclopropyl benzaldehydes.

Experimental Protocol: Palladium-Catalyzed Synthesis of Cyclopropyl Benzaldehyde [8]

  • Formation of the Hemiaminal Intermediate: To a solution of the substituted N-methoxy-N-methylbenzamide (Weinreb amide) in an anhydrous solvent such as toluene at 0 °C, add a solution of diisobutylaluminum hydride (DIBAL-H) dropwise.

  • Cross-Coupling: To the resulting solution of the aluminum hemiaminal intermediate, add a palladium catalyst (e.g., Pd(PPh₃)₄) followed by a solution of cyclopropyl lithium.

  • Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature and monitor by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Biological Activity and Therapeutic Potential

The biological activities of substituted cyclopropyl benzaldehydes are diverse, with a significant body of research focusing on their role as enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

Drawing parallels from their cyclopropylamine relatives, substituted cyclopropyl benzaldehydes have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[1][9] These enzymes are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is the basis for their use in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[11]

The cyclopropyl group plays a crucial role in the mechanism-based inhibition of MAO. It is believed that the strained ring can undergo oxidative opening upon interaction with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to the formation of a covalent adduct and irreversible inhibition.[2][9]

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites InactivatedMAO Covalently Modified MAO (Inactive) MAO->InactivatedMAO Irreversible Inhibition Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO CyclopropylBenzaldehyde Substituted Cyclopropyl Benzaldehyde (Inhibitor) CyclopropylBenzaldehyde->MAO Irreversible Inhibition

Caption: Mechanism of MAO inhibition by substituted cyclopropyl benzaldehydes.

Quantitative Structure-Activity Relationship (SAR) as MAO Inhibitors

The inhibitory potency and selectivity of substituted cyclopropyl benzaldehydes against MAO-A and MAO-B are highly dependent on the nature and position of the substituents on the phenyl ring. The following table summarizes representative data for a series of benzaldehyde derivatives as MAO inhibitors.

CompoundSubstitution PatternMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
1 Unsubstituted Benzaldehyde> 100> 100-
2 4-Hydroxybenzaldehyde25.315.81.6
3 3-Chlorobenzaldehyde3.8570.20319.0
4 4-Methoxybenzaldehyde10.25.61.8
5 2-Cyanobenzaldehyde> 1000.979> 102

Data compiled from representative studies on benzaldehyde derivatives.[12][13]

Downstream Signaling Pathways of MAO Inhibition

The neuroprotective effects of MAO inhibitors are not solely attributed to the increase in monoamine neurotransmitter levels. Inhibition of MAO can also prevent the formation of neurotoxic byproducts of amine metabolism, such as reactive aldehydes and hydrogen peroxide, thereby reducing oxidative stress.[6] This reduction in oxidative stress can, in turn, modulate various downstream signaling pathways associated with cell survival and apoptosis. For instance, MAO inhibitors have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and activate pro-survival pathways such as the PI3K/Akt signaling cascade.[7] Furthermore, by preserving dopamine levels, MAO-B inhibitors can provide symptomatic relief in Parkinson's disease and potentially slow disease progression through their neuroprotective effects.[6][9]

Conclusion

Substituted cyclopropyl benzaldehydes are a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis, rooted in classic organic reactions and evolving with modern catalytic methods, provides access to a wide range of structural analogs. The primary biological target identified for this class of compounds is monoamine oxidase, where the unique properties of the cyclopropyl ring contribute to a mechanism-based irreversible inhibition. The modulation of MAO activity and the subsequent effects on downstream signaling pathways underscore the therapeutic potential of these compounds in the treatment of neurological and psychiatric disorders. This technical guide serves as a foundational resource for researchers, providing historical context, synthetic protocols, and biological insights to inspire further exploration and development of this promising class of molecules.

References

Solubility Profile of 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Cyclopropyl-6-methyl-benzaldehyde in common organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the known properties of structurally analogous compounds, namely 2-methylbenzaldehyde and 4-methylbenzaldehyde. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented, offering a practical framework for researchers. This guide aims to be an essential resource for professionals in drug development and chemical research by providing both theoretical context and actionable experimental methodology.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for designing reaction conditions, purification procedures, and formulation strategies. This guide provides an in-depth analysis of its expected solubility characteristics and a practical approach to its empirical determination.

Predicted Solubility of this compound

While specific experimental data for this compound is not available, its solubility can be inferred from its structural features and comparison with similar molecules. The molecule's structure, featuring a nonpolar cyclopropyl group, a methyl group, and a benzene ring, along with a polar aldehyde functional group, suggests a high affinity for organic solvents and limited solubility in aqueous media.

It is anticipated that this compound will be readily soluble in common organic solvents such as:

  • Ethanol

  • Methanol

  • Acetone

  • Chloroform[1][2][3]

  • Ether[1][2][3]

  • Carbon Tetrachloride[4]

Conversely, it is expected to have low to moderate solubility in water, a characteristic shared by other benzaldehyde derivatives.[1][2][3]

Physicochemical Properties of Structurally Related Compounds

To provide a reliable basis for estimating the properties of this compound, the following table summarizes the known physical and chemical properties of 2-methylbenzaldehyde (o-tolualdehyde) and 4-methylbenzaldehyde (p-tolualdehyde).

Property2-Methylbenzaldehyde4-Methylbenzaldehyde
Molecular Formula C₈H₈O[3]C₈H₈O[2]
Molecular Weight 120.15 g/mol [3]120.15 g/mol [2]
Appearance Colorless to light yellow liquid[1][3]Colorless to pale yellow liquid[2][5]
Melting Point -35 °C[1][6][7]-6 °C[5]
Boiling Point 199-200 °C[1][6][7]204-205 °C[5]
Density ~1.039 g/mL at 25 °C[1][7]~1.019 g/mL at 20 °C[5]
Water Solubility Slightly soluble[3][7][8]Limited solubility[2][9]
Organic SolventSolubility Soluble in ethanol, ether, chloroform[1][3]Highly soluble in ethanol, ether, chloroform[2]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of a compound such as this compound in various organic solvents.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the respective solvent to a concentration suitable for the analytical method to be used.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Solubility_Determination_Workflow Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Prepare Dilutions of Filtered Solution E->F G 7. Analyze by HPLC or GC F->G H 8. Calculate Concentration (using Calibration Curve) G->H I 9. Report Solubility (g/L, mg/mL, mol/L) H->I

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While direct quantitative data on the solubility of this compound is not currently available, a strong inference of its behavior can be drawn from structurally similar compounds. It is predicted to be highly soluble in common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.

References

Methodological & Application

Laboratory Scale Preparation of 2-Cyclopropyl-6-methyl-benzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step sequence involving the formation of a key Grignard reagent followed by formylation. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. All quantitative data is summarized in tables, and the experimental workflow is visualized using the DOT language.

Introduction

This compound is an aromatic aldehyde featuring both a cyclopropyl and a methyl substituent ortho to the formyl group. This substitution pattern imparts unique steric and electronic properties, making it an attractive starting material for the synthesis of complex molecular architectures. The preparation of substituted benzaldehydes is a fundamental transformation in organic chemistry, with numerous methods available. Among the most reliable and versatile of these is the formylation of an organometallic intermediate.[1] This protocol details a robust procedure for the synthesis of the title compound commencing from 2-bromo-1-cyclopropyl-3-methylbenzene via a Grignard reaction with subsequent formylation using N,N-dimethylformamide (DMF).

Overall Reaction Scheme

Reaction_Scheme start 2-Bromo-1-cyclopropyl-3-methylbenzene intermediate 2-Cyclopropyl-6-methylphenylmagnesium bromide start->intermediate 1. Mg, THF product This compound intermediate->product 2. DMF 3. H3O+ workup

Caption: Overall synthetic route to this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Bromo-1-cyclopropyl-3-methylbenzene≥97%(Typical)
Magnesium turningsGrignard grade(Typical)
IodineReagent grade(Typical)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(Typical)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%(Typical)
Diethyl etherAnhydrous(Typical)
Hydrochloric acid (HCl)1 M aqueous solution(Typical)
Saturated aqueous sodium bicarbonateReagent grade(Typical)
Saturated aqueous sodium chlorideReagent grade(Typical)
Anhydrous sodium sulfateReagent grade(Typical)
Standard glassware for organic synthesis--
Magnetic stirrer with heating--
Inert atmosphere setup (Nitrogen or Argon)--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254(Typical)
Column chromatography suppliesSilica gel 60(Typical)
Step 1: Preparation of 2-Cyclopropyl-6-methylphenylmagnesium bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from the corresponding aryl bromide. The reaction is highly sensitive to moisture, and all glassware should be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere.

Grignard_Formation cluster_setup Reaction Setup cluster_reaction Grignard Reaction setup_1 Dry glassware under oven setup_2 Assemble under inert atmosphere (N2/Ar) setup_1->setup_2 setup_3 Add Mg turnings and a crystal of I2 setup_2->setup_3 reaction_1 Add anhydrous THF setup_3->reaction_1 reaction_2 Add a small portion of 2-bromo-1-cyclopropyl-3-methylbenzene solution reaction_1->reaction_2 reaction_3 Initiate reaction (gentle heating if necessary) reaction_2->reaction_3 reaction_4 Add remaining aryl bromide solution dropwise reaction_3->reaction_4 reaction_5 Stir at reflux until Mg is consumed reaction_4->reaction_5 Formylation_Workflow cluster_reaction Formylation Reaction cluster_workup Workup and Purification reaction_1 Cool Grignard solution to 0 °C reaction_2 Prepare a solution of DMF in anhydrous THF reaction_1->reaction_2 reaction_3 Add DMF solution dropwise to the Grignard reagent reaction_2->reaction_3 reaction_4 Stir at 0 °C, then warm to room temperature reaction_3->reaction_4 workup_1 Quench reaction with cold 1 M HCl reaction_4->workup_1 workup_2 Extract with diethyl ether workup_1->workup_2 workup_3 Wash organic layer with NaHCO3 and brine workup_2->workup_3 workup_4 Dry over Na2SO4 and concentrate workup_3->workup_4 workup_5 Purify by column chromatography workup_4->workup_5

References

Application Notes and Protocols for the Oxidation of 2-Cyclopropyl-6-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of 2-cyclopropyl-6-methylbenzyl alcohol to its corresponding aldehyde, 2-cyclopropyl-6-methylbenzaldehyde, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the sensitive nature of the cyclopropyl group and the benzylic position, careful selection of oxidizing agents and reaction conditions is crucial to achieve high yields and prevent side reactions, such as over-oxidation to the carboxylic acid or ring opening of the cyclopropyl group.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a sterically hindered and electronically distinct substrate like 2-cyclopropyl-6-methylbenzyl alcohol, the choice of oxidant and protocol is critical. This document outlines several reliable methods, ranging from classical reagents to modern catalytic systems, that can be adapted for this specific transformation. The primary goal is the selective conversion to the aldehyde without affecting the cyclopropyl and methyl substituents on the aromatic ring.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various potential methods for the oxidation of 2-cyclopropyl-6-methylbenzyl alcohol, with expected yields and key considerations. These are representative values based on literature precedents for similar benzylic alcohols and should be optimized for the specific substrate.

Oxidation MethodOxidizing AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
Swern OxidationOxalyl chloride, DMSO, TriethylamineDichloromethane-78 to rt1 - 385 - 95Mild and effective for sensitive substrates. Requires careful temperature control.
Dess-Martin Periodinane (DMP)Dess-Martin PeriodinaneDichloromethane, ChloroformRoom Temperature1 - 490 - 98Commercially available, mild, and high-yielding. Can be sensitive to moisture.
Pyridinium Chlorochromate (PCC)Pyridinium ChlorochromateDichloromethaneRoom Temperature2 - 680 - 90A classic method, but chromium reagents are toxic and require careful handling and disposal.
Manganese Dioxide (MnO₂)Activated Manganese DioxideDichloromethane, Hexane, AcetoneRoom Temperature to Reflux12 - 4870 - 90Effective for benzylic alcohols. Requires a large excess of freshly activated MnO₂.
Catalytic Oxidation (TEMPO)NaOCl, TEMPO, KBrDichloromethane, Water0 - Room Temperature1 - 385 - 95A greener alternative using a catalytic amount of TEMPO and a stoichiometric amount of a less toxic oxidant.
Photocatalytic OxidationThioxanthenone (photocatalyst), Air (O₂)AcetonitrileRoom Temperature12 - 2475 - 85A green chemistry approach utilizing visible light and air as the oxidant.[1]

Experimental Protocols

Herein are detailed protocols for selected oxidation methods. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol utilizes a dimethyl sulfoxide (DMSO) based oxidation, which is known for its mildness and high selectivity for primary alcohols to aldehydes.

Materials:

  • 2-cyclopropyl-6-methylbenzyl alcohol

  • Oxalyl chloride (or trifluoroacetic anhydride)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

  • Dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 equivalents) to the cold DMSO solution, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Prepare a solution of 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM.

  • Add the alcohol solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 1 hour at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

  • After the addition of TEA, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo to yield the crude 2-cyclopropyl-6-methylbenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and efficient alternative for oxidizing primary alcohols to aldehydes with minimal workup.

Materials:

  • 2-cyclopropyl-6-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

Procedure:

  • To a stirred solution of 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Protocol 3: Catalytic Oxidation with TEMPO

This method uses a catalytic amount of the stable radical (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) in the presence of a stoichiometric co-oxidant, offering a more environmentally friendly approach.

Materials:

  • 2-cyclopropyl-6-methylbenzyl alcohol

  • TEMPO (0.01 - 0.1 equivalents)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, 1.1 equivalents)

  • Potassium bromide (KBr) (0.1 equivalents)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, dissolve 2-cyclopropyl-6-methylbenzyl alcohol (1.0 equivalent) in DCM.

  • Add an aqueous solution of sodium bicarbonate.

  • Add TEMPO (0.01 equivalents) and KBr (0.1 equivalents) to the biphasic mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature while monitoring by TLC.

  • Once the starting material is consumed, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a 10% sodium thiosulfate solution, then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described oxidation protocols.

G Figure 1: Swern Oxidation Workflow A 1. Prepare cold (-78°C) DMSO/Oxalyl Chloride Solution B 2. Add 2-cyclopropyl-6-methylbenzyl alcohol solution A->B Dropwise C 3. Add Triethylamine (TEA) B->C Dropwise D 4. Warm to Room Temperature & Quench C->D E 5. Workup and Extraction D->E F 6. Purification (Chromatography) E->F G 2-cyclopropyl-6-methylbenzaldehyde F->G

Caption: Swern Oxidation Workflow Diagram.

G Figure 2: Dess-Martin Periodinane (DMP) Oxidation Workflow A 1. Dissolve 2-cyclopropyl-6-methylbenzyl alcohol in DCM B 2. Add Dess-Martin Periodinane (DMP) A->B C 3. Stir at Room Temperature B->C D 4. Quench with NaHCO₃/Na₂S₂O₃ C->D E 5. Workup and Extraction D->E F 6. Purification (Chromatography) E->F G 2-cyclopropyl-6-methylbenzaldehyde F->G

Caption: DMP Oxidation Workflow Diagram.

G Figure 3: TEMPO-Catalyzed Oxidation Workflow A 1. Prepare biphasic mixture of alcohol, TEMPO, KBr in DCM/aq. NaHCO₃ B 2. Cool to 0°C A->B C 3. Add NaOCl dropwise B->C D 4. Stir and Monitor Reaction C->D E 5. Workup and Extraction D->E F 6. Purification (Chromatography) E->F G 2-cyclopropyl-6-methylbenzaldehyde F->G

Caption: TEMPO-Catalyzed Oxidation Workflow.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. Its unique structural motif, featuring a sterically hindered ortho-substituted aromatic ring, makes it an attractive scaffold for creating complex molecular architectures. The Grignard reaction offers a robust and versatile method for the synthesis of such aldehydes. This application note provides a detailed protocol for the preparation of this compound, commencing with the formation of the requisite Grignard reagent from 2-bromo-1-cyclopropyl-3-methylbenzene, followed by formylation. The protocol emphasizes safe handling of reagents and optimization of reaction conditions to achieve a high yield of the target compound.

Experimental Protocol

The synthesis of this compound is a two-step process that can be performed in a single pot. The first step involves the formation of the Grignard reagent, 2-cyclopropyl-6-methylphenylmagnesium bromide. The second step is the formylation of this Grignard reagent to yield the desired aldehyde.

Materials and Reagents

  • 2-Bromo-1-cyclopropyl-3-methylbenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure

Step 1: Formation of 2-Cyclopropyl-6-methylphenylmagnesium Bromide (Grignard Reagent)

  • Preparation of Apparatus: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Initiation of Grignard Reaction: To the flask, add magnesium turnings (1.2 eq). Place a single crystal of iodine in the flask to activate the magnesium surface.

  • Addition of Aryl Halide: In the dropping funnel, prepare a solution of 2-bromo-1-cyclopropyl-3-methylbenzene (1.0 eq) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Reaction Initiation and Completion: Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Once the reaction has started, add the remaining solution of the aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is the Grignard reagent, 2-cyclopropyl-6-methylphenylmagnesium bromide.

Step 2: Formylation of the Grignard Reagent

  • Cooling the Reaction Mixture: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Formylating Agent: In a separate flask, prepare a solution of N,N-Dimethylformamide (DMF) (1.5 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution at 0 °C. A viscous precipitate may form.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction is then carefully quenched by the slow, dropwise addition of 1 M aqueous HCl with vigorous stirring.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reagents
2-Bromo-1-cyclopropyl-3-methylbenzene1.0 eq
Magnesium Turnings1.2 eq
N,N-Dimethylformamide (DMF)1.5 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Grignard Formation TemperatureReflux (~66 °C)
Grignard Formation Time1-2 hours
Formylation Temperature0 °C to Room Temperature
Formylation Time2-3 hours
Yield
Expected Yield60-75% (based on similar reactions)

Experimental Workflow Diagram

Grignard_Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_formylation Step 2: Formylation cluster_workup Step 3: Work-up and Purification start Start: Assemble and Flame-Dry Apparatus add_mg Add Mg Turnings and Iodine to Reaction Flask start->add_mg prep_reagents Prepare Solution of 2-Bromo-1-cyclopropyl-3-methylbenzene in THF initiate_reaction Initiate Reaction with Small Amount of Aryl Halide prep_reagents->initiate_reaction add_mg->initiate_reaction reflux Add Remaining Aryl Halide and Reflux for 1-2h initiate_reaction->reflux grignard_formed Formation of 2-Cyclopropyl-6-methylphenylmagnesium Bromide reflux->grignard_formed cool_reaction Cool Grignard Reagent to 0 °C grignard_formed->cool_reaction add_dmf Add DMF Solution Dropwise at 0 °C cool_reaction->add_dmf react_rt Warm to Room Temperature and Stir for 2-3h add_dmf->react_rt quench Quench with 1M HCl react_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end_product Final Product: This compound purify->end_product

Figure 1. Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.[1]

  • Anhydrous ethers such as THF are highly flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.

  • The reaction can be exothermic, especially during the initiation of the Grignard reagent formation and the quenching step. Proper temperature control is crucial.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 2-Cyclopropyl-6-methyl-benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a substituted aromatic aldehyde featuring a sterically demanding ortho-disubstituted pattern. The presence of the cyclopropyl group is of particular interest in medicinal chemistry, as this moiety is known to enhance metabolic stability, improve potency, and reduce off-target effects in drug candidates.[1][2] The aldehyde functional group serves as a versatile handle for a wide array of synthetic transformations. This document outlines proposed synthetic routes to this novel compound and explores its potential applications in organic synthesis.

Proposed Synthesis of this compound

Two plausible retrosynthetic pathways are proposed for the synthesis of the title compound. The primary route involves a palladium-catalyzed cross-coupling reaction, which is a robust method for forming aryl-cyclopropane bonds.

Route A: Palladium-Catalyzed Negishi Cross-Coupling

This approach relies on the coupling of an organozinc reagent derived from cyclopropyl bromide with a suitable ortho-disubstituted aryl halide, such as 2-bromo-6-methyl-benzaldehyde. The Negishi coupling is well-suited for this transformation due to its high functional group tolerance and effectiveness in forming C(sp²)-C(sp³) bonds.[3][4][5]

G cluster_0 Preparation of Organozinc Reagent cluster_1 Negishi Coupling A Cyclopropyl bromide B Cyclopropylzinc bromide A->B 1. Mg, THF 2. ZnBr₂ C 2-Bromo-6-methyl-benzaldehyde D This compound C->D Pd(PPh₃)₄, THF, 60 °C B_alias Cyclopropylzinc bromide B_alias->D Pd(PPh₃)₄, THF, 60 °C

Fig. 1: Proposed Negishi coupling pathway.

Experimental Protocol: Negishi Coupling

  • Preparation of Cyclopropylzinc Bromide:

    • To a flame-dried flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

    • Stir the mixture at room temperature until the magnesium is consumed to form cyclopropylmagnesium bromide.

    • In a separate flask, dissolve zinc bromide (1.1 eq) in anhydrous THF.

    • Slowly add the Grignard reagent to the zinc bromide solution at 0 °C and stir for 1 hour to complete the transmetalation.

  • Cross-Coupling Reaction:

    • To a separate flame-dried flask, add 2-bromo-6-methyl-benzaldehyde (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add anhydrous THF, followed by the slow addition of the freshly prepared cyclopropylzinc bromide solution (1.5 eq).

    • Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

StepReagents and ConditionsExpected OutcomeHypothetical Yield (%)
Organozinc Formation1. Mg, THF; 2. ZnBr₂Cyclopropylzinc bromideQuantitative in situ
Negishi Coupling2-Bromo-6-methyl-benzaldehyde, Pd(PPh₃)₄, THF, 60 °CCrude Target Compound65-80
PurificationSilica Gel ChromatographyPure Target Compound90-95 (of crude)
Route B: Suzuki-Miyaura Cross-Coupling

An alternative cross-coupling strategy involves the use of cyclopropylboronic acid. The Suzuki-Miyaura reaction is another powerful tool for C-C bond formation, known for its mild conditions and compatibility with a wide range of functional groups.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flask, add 2-bromo-6-methyl-benzaldehyde (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., K₂CO₃, 3.0 eq).

  • Add a solvent mixture, such as toluene/water (4:1).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously until completion (monitor by TLC or GC-MS, typically 12-18 hours).

  • Cool the mixture to room temperature, and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

StepReagents and ConditionsExpected OutcomeHypothetical Yield (%)
Suzuki Coupling2-Bromo-6-methyl-benzaldehyde, Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 90 °CCrude Target Compound70-85
PurificationSilica Gel ChromatographyPure Target Compound90-95 (of crude)

Predicted Reactivity and Potential Applications

The chemical behavior of this compound is dictated by its aldehyde functionality, the steric hindrance imposed by the ortho substituents, and the electronic properties of the cyclopropyl-aryl system.

Reactions of the Aldehyde Group

The aldehyde can undergo a variety of standard transformations, although reaction rates may be influenced by the steric bulk of the ortho cyclopropyl and methyl groups.

G cluster_0 Oxidation cluster_1 Reduction cluster_2 Wittig Olefination cluster_3 Grignard Addition A This compound B 2-Cyclopropyl-6-methyl-benzoic acid A->B Pinnick Oxidation (NaClO₂, NaH₂PO₄) C (2-Cyclopropyl-6-methylphenyl)methanol A->C Reduction (NaBH₄, MeOH) D 1-Cyclopropyl-3-methyl-2-vinylbenzene derivative A->D Wittig Reaction (Ph₃P=CHR) E Secondary Alcohol A->E Grignard Reaction (R-MgBr, then H₃O⁺)

Fig. 2: Predicted reactions of the aldehyde group.

Protocol: Wittig Olefination

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with defined stereochemistry.[8][9][10]

  • Ylide Preparation:

    • Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under argon.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water.

    • Extract with diethyl ether, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting alkene by column chromatography.

Protocol: Reduction to Alcohol

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC).

  • Carefully quench the reaction by the slow addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and evaporate the solvent to yield the alcohol product.

Reaction TypeReagentsPotential ProductApplication
OxidationNaClO₂, NaH₂PO₄2-Cyclopropyl-6-methyl-benzoic acidSynthesis of carboxylic acid derivatives
ReductionNaBH₄, MeOH(2-Cyclopropyl-6-methylphenyl)methanolAccess to benzyl alcohol derivatives
Wittig OlefinationPh₃P=CHR, THFSubstituted StyreneC-C double bond formation
Grignard AdditionR-MgBr, Et₂O; then H₃O⁺1-(2-Cyclopropyl-6-methylphenyl)-1-alkanolSynthesis of secondary alcohols
Potential in Medicinal Chemistry

The cyclopropyl group is a "bioisostere" for various functional groups and can impart favorable pharmacokinetic properties.[1][2][12] The title compound could serve as a key building block for the synthesis of novel therapeutic agents, where the cyclopropyl moiety provides conformational rigidity and metabolic stability, and the aldehyde allows for diverse chemical modifications to explore structure-activity relationships (SAR).

While this compound remains a novel synthetic target, its synthesis appears feasible through robust and well-established methodologies such as the Negishi or Suzuki-Miyaura cross-coupling reactions. Its unique combination of a versatile aldehyde handle, a sterically hindered aromatic core, and a medicinally relevant cyclopropyl group makes it a promising building block for applications in organic synthesis and drug discovery. The protocols and data presented herein offer a foundational guide for the future synthesis and exploration of this compound.

References

Application Notes and Protocols: Knoevenagel Condensation with 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the Knoevenagel condensation reaction involving the sterically hindered aromatic aldehyde, 2-Cyclopropyl-6-methyl-benzaldehyde. Due to the limited availability of this specific starting material and direct literature precedents for its use in Knoevenagel condensations, this document outlines a proposed synthetic route for the aldehyde and several adaptable protocols for its condensation with various active methylene compounds. These protocols are based on established methodologies for structurally similar ortho-substituted and sterically hindered benzaldehydes.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding α,β-unsaturated compounds that are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The products of this reaction are frequently explored in drug discovery programs for a wide range of therapeutic targets.

This application note focuses on the use of this compound, a substrate with significant steric hindrance around the carbonyl group due to the presence of ortho-cyclopropyl and methyl substituents. Such steric hindrance can pose challenges to the reaction rate and overall yield. Therefore, careful selection of catalysts and optimization of reaction conditions are crucial for achieving successful condensation.

Proposed Synthesis of this compound

As this compound is not readily commercially available, a plausible synthetic route is proposed based on modern cross-coupling and formylation techniques.

Proposed Synthetic Route: Suzuki-Miyaura Coupling followed by Formylation

A viable approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group, followed by a formylation step.

  • Bromination of m-xylene: Start with the bromination of m-xylene to obtain 2-bromo-1,3-dimethylbenzene.

  • Suzuki-Miyaura Coupling: Couple 2-bromo-1,3-dimethylbenzene with potassium cyclopropyltrifluoroborate in the presence of a suitable palladium catalyst and ligand (e.g., Pd(OAc)2 and SPhos) to yield 1-cyclopropyl-2,6-dimethylbenzene.

  • Benzylic Bromination: Perform a free-radical bromination of one of the methyl groups on 1-cyclopropyl-2,6-dimethylbenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to give 2-(bromomethyl)-1-cyclopropyl-3-methylbenzene.

  • Oxidation to Aldehyde: Oxidize the benzylic bromide to the corresponding aldehyde using a suitable oxidizing agent such as N-methylmorpholine N-oxide (NMO) or by employing the Sommelet reaction.

An alternative advanced method involves a one-pot reduction/cross-coupling procedure where a suitable Weinreb amide precursor could be coupled with cyclopropyl lithium.[1]

Knoevenagel Condensation Protocols

The following protocols are proposed for the Knoevenagel condensation of this compound with various active methylene compounds. Given the steric hindrance of the aldehyde, reaction conditions may require optimization (e.g., elevated temperatures, longer reaction times, or use of more active catalysts).

General Considerations
  • Monitoring the Reaction: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Purification: Products can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: The structure of the final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Condensation with Malononitrile

This protocol utilizes a basic catalyst in an alcohol solvent, a common and effective method for Knoevenagel condensations.

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol) or a few drops

  • Ethanol (5-10 mL)

Procedure:

  • To a round-bottom flask, add this compound and malononitrile.

  • Add ethanol as the solvent.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (50-80°C) if the reaction is sluggish.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Condensation with Ethyl Cyanoacetate

This protocol is suitable for less reactive active methylene compounds and may require slightly more forcing conditions.

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Ammonium acetate (0.2 mmol)

  • Acetic acid (a few drops)

  • Toluene (10 mL)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound, ethyl cyanoacetate, and ammonium acetate in toluene.

  • Add a few drops of glacial acetic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Condensation with Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Meldrum's acid is a highly acidic active methylene compound and can often undergo condensation under milder conditions.

Materials:

  • This compound (1.0 mmol)

  • Meldrum's acid (1.0 mmol)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM) or Toluene (10 mL)

Procedure:

  • Dissolve this compound and Meldrum's acid in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of pyridine.

  • Stir the reaction at room temperature. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the product may precipitate. If so, collect by filtration.

  • If no precipitate forms, wash the reaction mixture with dilute HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The product can be purified by recrystallization.

Data Presentation

The following table summarizes the proposed reaction conditions for the Knoevenagel condensation of this compound. Since no experimental data is available for this specific substrate, the "Expected Outcome/Remarks" are based on general principles and literature on sterically hindered aldehydes.

Active Methylene CompoundCatalyst SystemSolventTemperature (°C)Expected Outcome/Remarks
MalononitrilePiperidineEthanol25 - 80High reactivity expected. May proceed at room temperature, but heating might be necessary to overcome steric hindrance. High yield anticipated.
Ethyl CyanoacetateAmmonium Acetate / Acetic AcidTolueneRefluxLower reactivity than malononitrile. Dean-Stark trap recommended to drive the equilibrium. Moderate to good yield expected.
Meldrum's AcidPyridineDCM / Toluene25High acidity of Meldrum's acid should facilitate the reaction under mild conditions. Good to excellent yield expected.
MalononitrileL-prolineEthanol25An example of an organocatalytic, greener approach. Expected to give good yields under mild conditions.
Ethyl CyanoacetateBasic Ionic Liquid (e.g., [bmim]OH)Solvent-free25 - 50Ionic liquids can act as both catalyst and solvent, often accelerating the reaction. Good yields and easy work-up are potential advantages.

Visualizations

Reaction Mechanism

The following diagram illustrates the general base-catalyzed mechanism of the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Z-CH₂-Z Enolate [Z-CH⁻-Z] ↔ [Z-C(O⁻)=CH-Z] ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->Enolate ProtonatedBase BH⁺ Enolate->ProtonatedBase Enolate2 [Z-CH⁻-Z] Aldehyde R-CHO Alkoxide R-CH(O⁻)-CH(Z)₂ Aldehyde->Alkoxide Enolate2->Alkoxide Nucleophilic Attack Alkoxide2 R-CH(O⁻)-CH(Z)₂ Adduct R-CH(OH)-CH(Z)₂ Alkoxide2->Adduct Protonation ProtonatedBase2 BH⁺ ProtonatedBase2->Adduct Base2 B: Adduct->Base2 Adduct2 R-CH(OH)-CH(Z)₂ FinalProduct R-CH=C(Z)₂ Adduct2->FinalProduct Elimination Water H₂O FinalProduct->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and subsequent Knoevenagel condensation of this compound.

Workflow cluster_synthesis Synthesis of Starting Aldehyde cluster_condensation Knoevenagel Condensation Start Starting Materials (e.g., 2-bromo-1,3-dimethylbenzene, potassium cyclopropyltrifluoroborate) Coupling Suzuki-Miyaura Coupling Start->Coupling Intermediate 1-Cyclopropyl-2,6-dimethylbenzene Coupling->Intermediate Formylation Benzylic Bromination & Oxidation Intermediate->Formylation Aldehyde This compound Formylation->Aldehyde Purification1 Purification Aldehyde->Purification1 Aldehyde_purified Purified Aldehyde Purification1->Aldehyde_purified Reaction Knoevenagel Reaction (Catalyst, Solvent, Heat) Aldehyde_purified->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction Workup Reaction Work-up Reaction->Workup Purification2 Purification (Recrystallization or Column Chromatography) Workup->Purification2 Product Final Product Purification2->Product

Caption: Proposed experimental workflow.

Hypothetical Signaling Pathway Application

Products of Knoevenagel condensation are often investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical scenario where a synthesized compound inhibits a kinase signaling pathway.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Product Synthesized Compound (Knoevenagel Product) Product->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Acetalization Reactions of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Title: Acetalization of 2-Cyclopropyl-6-methyl-benzaldehyde: A Guideline Based on Analogous Sterically Hindered Systems

Introduction: The protection of carbonyl functionalities as acetals is a cornerstone of modern organic synthesis, crucial in multi-step syntheses of complex molecules such as pharmaceuticals and fine chemicals. The reaction involves the conversion of an aldehyde or ketone to a corresponding acetal or ketal by reaction with an alcohol or a diol under acidic conditions. This transformation is vital for preventing unwanted side reactions of the highly reactive carbonyl group.

Aldehydes bearing bulky substituents at the ortho positions, such as this compound, present a significant steric challenge. The substituents hinder the approach of the nucleophilic alcohol to the carbonyl carbon, often requiring more forcing reaction conditions, specialized catalysts, or longer reaction times compared to unhindered aldehydes. This document outlines general conditions and a specific protocol that can be adapted for the successful acetalization of this sterically encumbered substrate.

General Reaction Scheme:

The acetalization of this compound with ethylene glycol proceeds under acidic catalysis to yield the corresponding 1,3-dioxolane derivative. The removal of water is essential to drive the equilibrium towards the product.

Data on Acetalization of Analogous Benzaldehydes:

To provide a framework for reaction optimization, the following table summarizes the conditions used for the acetalization of benzaldehyde and other substituted benzaldehydes.

Aldehyde SubstrateDiol/AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthylene GlycolMIL-101(Cr)-SO3HToluene903~90
BenzaldehydeEthylene Glycolortho-Phosphoric AcidTolueneReflux-High
BenzaldehydeMethanolCs4PMo11VO40Methanol252>95
p-ChlorobenzaldehydeEthylene Glycolp-Toluenesulfonic acidXylene135-1408-2487.6[1]
Benzaldehyde DerivativesEthylene GlycolSulfonic Acid Functionalized NanocatalystToluene903up to 97[2]

Experimental Protocol

Title: Synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-1,3-dioxolane

Objective: To provide a detailed, step-by-step procedure for the synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-1,3-dioxolane via the acetalization of this compound with ethylene glycol.

Materials and Reagents:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene (as solvent)

  • ortho-Phosphoric acid (catalytic amount, e.g., 10 drops) or p-Toluenesulfonic acid (0.05 equivalents)[1][3][4]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Dissolve the aldehyde in toluene (approx. 100-120 mL).[3][4]

    • Add ethylene glycol (1.5 equivalents) to the solution.[1]

    • Add a catalytic amount of ortho-phosphoric acid (approx. 10 drops) or p-toluenesulfonic acid (0.05 equivalents).[1][3][4]

    • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to reflux using the heating mantle.

    • The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[4] This may take several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[4]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2-Cyclopropyl-6-methylphenyl)-1,3-dioxolane.[4]

Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretch and the appearance of C-O stretches characteristic of an acetal.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-1,3-dioxolane.

Acetalization_Workflow A 1. Setup Add aldehyde, ethylene glycol, toluene, and acid catalyst to a round-bottom flask with a Dean-Stark trap. B 2. Reaction Heat the mixture to reflux. Collect water in the Dean-Stark trap until the reaction is complete. A->B Heat C 3. Cooling & Quenching Cool the reaction mixture to room temperature. B->C Cool D 4. Extraction & Washing Wash the organic layer with saturated NaHCO3 and brine. C->D E 5. Drying Dry the organic layer over anhydrous MgSO4 or Na2SO4. D->E F 6. Solvent Removal Concentrate the solution using a rotary evaporator. E->F G 7. Purification Purify the crude product by vacuum distillation or column chromatography. F->G H Final Product 2-(2-Cyclopropyl-6-methylphenyl) -1,3-dioxolane G->H

Caption: Workflow for the synthesis of 2-(2-Cyclopropyl-6-methylphenyl)-1,3-dioxolane.

References

Application Notes and Protocols for 2-Cyclopropyl-6-methyl-benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of 2-Cyclopropyl-6-methyl-benzaldehyde as a Scaffold in Medicinal Chemistry

While direct experimental data and established applications for this compound are not extensively documented in publicly available literature, its structural motifs—a cyclopropyl group, a methyl group, and a benzaldehyde—are of significant interest in medicinal chemistry. This document provides an overview of the potential applications, hypothetical experimental protocols, and the rationale for using this scaffold in drug discovery based on the well-established roles of its constituent chemical features.

The cyclopropyl ring is a valuable functional group in drug design.[1][2][3] It is often employed to enhance metabolic stability, improve potency, and reduce off-target effects.[1][3] The rigid nature of the cyclopropane ring can also help in locking in a specific conformation, which can be beneficial for binding to a biological target.[3] Benzaldehyde and its derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds and other pharmacologically active molecules, such as chalcones.

Potential Therapeutic Applications

Derivatives of this compound could be investigated for a variety of therapeutic areas, including but not limited to:

  • Anticancer Agents: Chalcones, which can be synthesized from benzaldehydes, have shown promise as anticancer agents.[4][5]

  • Antimicrobial Agents: Schiff bases and other derivatives of substituted benzaldehydes have been reported to possess antibacterial and antifungal properties.

  • Anti-inflammatory Drugs: The cyclopropyl group can be found in molecules with anti-inflammatory activity.

  • Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the cyclopropyl group may be advantageous for designing CNS-active compounds that can cross the blood-brain barrier.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments that could involve this compound as a starting material.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone to yield a chalcone derivative.

Objective: To synthesize a novel chalcone incorporating the 2-cyclopropyl-6-methylphenyl moiety.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric Acid (HCl) (for neutralization)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Acidify the solution with HCl to precipitate the chalcone product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Characterization: The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data

As there is no specific biological data for derivatives of this compound, the following table presents hypothetical IC₅₀ values for a series of chalcones derived from this aldehyde against a cancer cell line (e.g., MCF-7) to illustrate how such data would be presented.

Compound IDR-group on AcetophenoneIC₅₀ (µM) against MCF-7
CPMC-01 H15.2
CPMC-02 4-OH8.5
CPMC-03 4-OCH₃12.1
CPMC-04 4-Cl9.8
CPMC-05 4-NO₂22.4

Note: The data in this table is purely illustrative and intended for representational purposes only.

Visualizations

Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing a novel chemical scaffold like this compound in a drug discovery program.

DrugDiscoveryWorkflow A Scaffold Selection (this compound) B Library Synthesis (e.g., Chalcones, Schiff Bases) A->B Synthetic Chemistry C High-Throughput Screening (HTS) (Biochemical or Cell-based Assays) B->C Biological Assays D Hit Identification C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Medicinal Chemistry F Preclinical Development E->F Pharmacology & Toxicology SignalingPathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression & Cell Proliferation Gene Expression & Cell Proliferation Transcription Factor->Gene Expression & Cell Proliferation Promotes Inhibitor (CPMD-X) Inhibitor (CPMD-X) Inhibitor (CPMD-X)->Kinase A

References

Application Notes and Protocols: 2-Cyclopropyl-6-methyl-benzaldehyde as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-6-methyl-benzaldehyde is a unique aromatic aldehyde featuring ortho-substitution with both a sterically demanding cyclopropyl group and an electron-donating methyl group. These substituents are anticipated to influence the reactivity of the aldehyde and the properties of the resulting products in several ways. The cyclopropyl group can offer metabolic stability and unique conformational constraints to bioactive molecules, while the methyl group can modulate electronic properties and provide a point for further functionalization. This document outlines potential applications of this compound as a key building block in the synthesis of diverse heterocyclic scaffolds of medicinal interest through well-established multicomponent reactions (MCRs).

While direct literature examples for this specific aldehyde are limited, its application can be extrapolated from known methodologies for substituted benzaldehydes. The protocols provided are based on established procedures for analogous transformations.

I. Synthesis of Dihydropyrimidinones/-thiones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (or a related active methylene compound), and urea or thiourea. It is a cornerstone of heterocyclic chemistry, providing access to dihydropyrimidinones (DHPMs) and their thio-analogs, which are known to exhibit a wide range of biological activities, including as calcium channel blockers, antiviral, and anticancer agents.

Proposed Reaction:

The use of this compound in the Biginelli reaction is expected to yield DHPMs with a sterically hindered and lipophilic substituent at the 4-position of the heterocycle. This substitution pattern can be valuable for modulating protein-ligand interactions.

Experimental Protocol: Synthesis of 4-(2-Cyclopropyl-6-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • To a 100 mL round-bottom flask, add:

    • This compound (1.60 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Urea (0.72 g, 12 mmol)

    • Ethanol (20 mL)

  • Add a catalytic amount of hydrochloric acid (0.2 mL) or another suitable catalyst (e.g., Yb(OTf)₃).

  • Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(2-Cyclopropyl-6-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterC₁₈H₂₂N₂O₃314.3875-85205-210
4-(2-Cyclopropyl-6-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterC₁₈H₂₂N₂O₂S330.4570-80180-185

Reaction Workflow

Biginelli_Reaction Reactants This compound Ethyl Acetoacetate Urea/Thiourea Reaction_Conditions Reflux 4-6 hours Reactants->Reaction_Conditions Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction_Conditions Solvent Ethanol Solvent->Reaction_Conditions Workup Cooling Precipitation in Water Filtration Reaction_Conditions->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Substituted Dihydropyrimidinone/-thione Purification->Product

Caption: Workflow for the Biginelli Reaction.

II. Synthesis of Poly-substituted Quinolines via the Friedländer Annulation

The Friedländer annulation is a classic method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this is the Combes quinoline synthesis, which is also relevant. These methods are fundamental in the synthesis of quinoline alkaloids and related pharmaceuticals with antimalarial, antibacterial, and anticancer properties.

Proposed Reaction:

By employing this compound in a reaction with a suitable enamine or enolate precursor, novel quinoline derivatives can be accessed. The steric hindrance from the ortho-substituents may influence the regioselectivity of the cyclization step.

Experimental Protocol: Synthesis of 2-Substituted-4-(2-cyclopropyl-6-methylphenyl)quinoline

  • In a pressure tube, combine:

    • 2-Aminoacetophenone (1.35 g, 10 mmol)

    • This compound (1.60 g, 10 mmol)

    • L-proline (0.115 g, 1 mmol) as a catalyst.

    • Dimethyl sulfoxide (DMSO) (10 mL).

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2-Methyl-4-(2-cyclopropyl-6-methylphenyl)quinolineC₂₀H₁₉N273.3860-70
2-Phenyl-4-(2-cyclopropyl-6-methylphenyl)quinolineC₂₅H₂₁N335.4555-65

Reaction Pathway

Friedlander_Annulation Start 2-Aminoaryl Ketone/Aldehyde + This compound Intermediate Condensation (Formation of Enamine/Enone) Start->Intermediate Catalyst (e.g., L-Proline) Cyclization Intramolecular Cyclization (Annulation) Intermediate->Cyclization Aromatization Dehydration/Oxidation Cyclization->Aromatization Product Substituted Quinoline Aromatization->Product

Caption: Pathway for Friedländer Annulation.

III. Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridine (1,4-DHP) and pyridine scaffolds. 1,4-DHPs are well-known for their application as L-type calcium channel blockers in the treatment of hypertension.

Proposed Reaction:

The reaction of this compound with two equivalents of a β-ketoester and an ammonia source is expected to produce 1,4-dihydropyridines bearing the sterically encumbered aryl group at the 4-position. This structural feature is crucial for the biological activity of many DHP-based drugs.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-cyclopropyl-6-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

  • In a 50 mL round-bottom flask, dissolve:

    • This compound (1.60 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • In methanol (20 mL).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration and wash with cold methanol.

  • The product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data (Hypothetical):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Diethyl 2,6-dimethyl-4-(2-cyclopropyl-6-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₂₄H₃₁NO₄401.5180-90160-165
Dimethyl 2,6-dimethyl-4-(2-cyclopropyl-6-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₂₂H₂₇NO₄373.4680-90175-180

Logical Relationship of Components

Hantzsch_Reaction cluster_reactants Reactants Aldehyde This compound Product 1,4-Dihydropyridine Aldehyde->Product Ketoester1 β-Ketoester (1 eq.) Ketoester1->Product Ketoester2 β-Ketoester (1 eq.) Ketoester2->Product Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Product

Caption: Hantzsch 1,4-Dihydropyridine Synthesis.

Conclusion

This compound represents a promising, albeit underexplored, building block for the synthesis of a variety of heterocyclic compounds through established multicomponent reactions. The protocols and data presented herein are intended to serve as a starting point for researchers interested in exploring the potential of this unique aldehyde in medicinal chemistry and drug discovery. The steric and electronic properties imparted by the cyclopropyl and methyl substituents are likely to yield novel derivatives with interesting biological profiles. Further optimization of the proposed reaction conditions may be necessary to achieve optimal yields and purity.

Application Note: High-Purity Isolation of 2-Cyclopropyl-6-methyl-benzaldehyde using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of 2-Cyclopropyl-6-methyl-benzaldehyde from a crude reaction mixture. Two primary chromatographic techniques are presented: traditional silica gel flash chromatography and high-performance liquid chromatography (HPLC). These methods are designed to yield high-purity material suitable for subsequent synthetic steps and analytical characterization.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities from the synthetic process can interfere with downstream reactions and biological assays, necessitating a robust purification strategy. Column chromatography is a widely used and effective method for the isolation of such compounds. This note details two common and effective approaches: normal-phase flash chromatography on silica gel and reversed-phase preparative HPLC.

Chromatographic Methods

The choice between flash chromatography and preparative HPLC depends on the required purity, sample amount, and available equipment. Flash chromatography is a cost-effective and scalable method for purifying moderate to large quantities of the compound. Preparative HPLC offers higher resolution and is ideal for achieving very high purity levels, especially for smaller sample sizes.

Method 1: Normal-Phase Flash Column Chromatography

This method is suitable for the purification of multi-gram quantities of the target compound. It separates compounds based on their polarity, with less polar compounds eluting first.

Experimental Protocol:

  • Stationary Phase Preparation:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Loading and Elution:

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the packed column.

    • Begin elution with the initial mobile phase. A common starting mobile phase for benzaldehyde derivatives is a mixture of hexanes and ethyl acetate.[1]

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the target compound. For example, start with 2% ethyl acetate in hexanes and gradually increase to 10% ethyl acetate.

    • Maintain a constant flow rate. If using compressed air, this is known as flash chromatography.[2]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of the compound using thin-layer chromatography (TLC) with the same mobile phase system. Visualize the spots under a UV lamp (254 nm).[1][2]

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation:

Table 1: Optimization of Flash Chromatography Conditions

ParameterCondition 1Condition 2 (Optimized)Condition 3
Stationary Phase Silica Gel (60 Å)Silica Gel (60 Å)Alumina (Neutral)
Mobile Phase Hexanes:DCM (Gradient)Hexanes:EtOAc (Gradient)Toluene:Acetone (Isocratic)
Gradient Profile 100% Hex to 50:5098:2 to 90:10 Hex:EtOAc95:5
Resolution (Rf) 0.45 (Product)0.50 (Product)0.60 (Product)
Comments Poor separation from non-polar impurity.Good separation and peak shape.Co-elution with a polar impurity.

Table 2: Summary of Flash Chromatography Purification Results

ParameterValue
Crude Mass 5.2 g
Purified Mass 4.1 g
Yield 78.8%
Initial Purity (by HPLC) 85%
Final Purity (by HPLC) >98%
Retention Factor (Rf) 0.50 (95:5 Hexanes:EtOAc)
Method 2: Reversed-Phase Preparative HPLC

This technique is ideal for obtaining highly pure material, often for analytical standards or late-stage drug development. Separation is based on hydrophobicity, with more polar compounds eluting first.

Experimental Protocol:

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).

    • Equilibrate a C18 reversed-phase column with the initial mobile phase.

  • Mobile Phase:

    • A typical mobile phase for aromatic aldehydes is a gradient of water and methanol or acetonitrile.[3]

    • To improve peak shape, a small amount of an additive like 0.1% formic acid or triethylamine can be used.

  • Sample Preparation:

    • Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run a gradient elution, for example, starting from 40% methanol in water and increasing to 95% methanol over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 240 nm or 254 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak using an automated fraction collector.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the organic solvent using a rotary evaporator. If the product is not water-soluble, it may precipitate and can be collected by filtration or extraction.

Data Presentation:

Table 3: Preparative HPLC Method Parameters

ParameterSetting
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 40% B to 95% B over 30 min
Flow Rate 20 mL/min
Detection 254 nm
Injection Volume 1 mL (10 mg/mL solution)

Table 4: Summary of Preparative HPLC Purification Results

ParameterValue
Loaded Mass 10 mg
Recovered Mass 8.9 mg
Yield 89%
Initial Purity (by HPLC) 98.1%
Final Purity (by HPLC) >99.8%
Retention Time 18.5 min

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

G crude Crude Product (from synthesis) dissolve Dissolve/Adsorb Sample crude->dissolve column Column Chromatography (Silica Gel or C18) dissolve->column fractions Collect Fractions column->fractions analysis Analyze Fractions (TLC / Analytical HPLC) fractions->analysis combine Combine Pure Fractions analysis->combine Purity OK waste Impure Fractions (Repurify or Discard) analysis->waste Purity Not OK evaporate Solvent Removal (Rotary Evaporation) combine->evaporate pure_product Pure Product (>98%) evaporate->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography methods provide effective and reproducible means for the purification of this compound. The choice of method will depend on the scale of the purification and the desired final purity. For general laboratory use and larger scales, flash chromatography on silica gel is recommended. For achieving the highest purity levels, particularly for smaller amounts, preparative reversed-phase HPLC is the preferred method. Proper execution of these protocols will yield material suitable for demanding applications in research and development.

References

Application Notes & Protocols: Derivatização de 2-Ciclopropil-6-metil-benzaldeído para Análise

Author: BenchChem Technical Support Team. Date: November 2025

Público-alvo: Pesquisadores, cientistas e profissionais de desenvolvimento de fármacos.

Resumo: Este documento fornece protocolos detalhados para a derivatização e análise do 2-Ciclopropil-6-metil-benzaldeído, um intermediário químico importante em várias sínteses orgânicas. A derivatização é uma etapa crucial para melhorar a detecção e quantificação deste aldeído por meio de técnicas cromatográficas, como a cromatografia líquida de alta eficiência (HPLC) e a cromatografia gasosa acoplada à espectrometria de massas (GC-MS). Os protocolos aqui descritos utilizam reagentes de derivatização comuns, como a 2,4-dinitrofenilhidrazina (DNPH) para análise por HPLC-UV e a O-(2,3,4,5,6-pentafluorobenzil)hidroxilamina (PFBHA) para análise por GC-MS.

Introdução

O 2-Ciclopropil-6-metil-benzaldeído é um aldeído aromático com substituintes que podem apresentar desafios analíticos. A sua reatividade e volatilidade podem complicar a análise direta. A derivatização do grupo aldeído para um análogo mais estável e detectável é, portanto, uma estratégia analítica essencial.[1] Esta nota de aplicação descreve dois métodos robustos para a derivatização deste composto, permitindo uma análise quantitativa precisa em diversas matrizes.

Métodos Abordados:

  • Derivatização com DNPH para Análise por HPLC-UV: A reação de aldeídos e cetonas com DNPH para formar hidrazonas correspondentes é um método amplamente estabelecido.[2][3][4][5] As 2,4-dinitrofenilhidrazonas são compostos coloridos e fortemente absorventes de UV, o que permite uma detecção altamente sensível por HPLC com detector de arranjo de diodos (DAD) ou UV-Vis.[2][3]

  • Derivatização com PFBHA para Análise por GC-MS: A derivatização com PFBHA converte o aldeído numa oxima estável.[6] Este derivado é volátil e termicamente estável, tornando-o ideal para análise por GC. O grupo pentafluorobenzil proporciona uma alta sensibilidade de detecção por espectrometria de massas, especialmente no modo de ionização por captura de elétrons com ionização química negativa (NICI-MS).[1]

Protocolos Experimentais

Derivatização com 2,4-Dinitrofenilhidrazina (DNPH) para Análise por HPLC-UV

Este protocolo descreve a conversão do 2-Ciclopropil-6-metil-benzaldeído na sua correspondente 2,4-dinitrofenilhidrazona para análise por HPLC-UV.

Materiais:

  • Padrão de 2-Ciclopropil-6-metil-benzaldeído

  • Solução de 2,4-Dinitrofenilhidrazina (DNPH) em acetonitrila (acidificada com ácido sulfúrico ou perclórico)

  • Acetonitrila (grau HPLC)

  • Água ultrapura

  • Metanol (grau HPLC)

  • Frascos de reação de vidro

  • Micropipetas

  • Sistema de HPLC com detector UV-Vis ou DAD

Procedimento de Derivatização:

  • Preparação da Amostra/Padrão: Dissolver uma quantidade conhecida do padrão de 2-Ciclopropil-6-metil-benzaldeído em acetonitrila para preparar uma solução estoque. Diluir esta solução para obter as concentrações desejadas para a curva de calibração. Para amostras reais, extrair o analito numa matriz apropriada e dissolver o extrato em acetonitrila.

  • Reação de Derivatização: Num frasco de vidro, misturar 1,0 mL da solução da amostra ou do padrão com 1,0 mL da solução de DNPH.

  • Incubação: Agitar a mistura e incubar à temperatura ambiente (aproximadamente 25°C) durante 1 hora, protegido da luz. A reação pode ser acelerada por um aquecimento suave (e.g., 40°C por 15-20 minutos), mas deve ser otimizada para evitar a degradação.

  • Conclusão da Reação: Após a incubação, a reação pode ser interrompida pela adição de um volume conhecido de água ultrapura.

  • Análise por HPLC: Injetar um volume apropriado (e.g., 10-20 µL) da solução resultante diretamente no sistema de HPLC.

Condições Cromatográficas (Exemplo):

ParâmetroCondição
Coluna C18 (e.g., 4.6 x 250 mm, 5 µm)[2]
Fase Móvel Gradiente de Acetonitrila:Água
0-15 min: 60% ACN
15-20 min: 60% a 80% ACN
20-25 min: 80% ACN
25-30 min: 80% a 60% ACN
Caudal 1.0 mL/min[2]
Temperatura da Coluna 30°C[2]
Volume de Injeção 20 µL[2]
Deteção UV a 360 nm[2]

Fluxograma do Processo de Derivatização com DNPH:

DNPH_Derivatization cluster_prep Preparação cluster_reaction Reação cluster_analysis Análise A Amostra ou Padrão (em Acetonitrila) C Mistura e Incubação (1h @ 25°C) A->C B Solução de DNPH B->C D Derivado de Hidrazona C->D E Injeção no HPLC D->E F Deteção UV a 360 nm E->F

Legenda: Fluxograma da derivatização com DNPH para análise por HPLC.

Derivatização com O-(2,3,4,5,6-pentafluorobenzil)hidroxilamina (PFBHA) para Análise por GC-MS

Este protocolo detalha a formação da oxima do 2-Ciclopropil-6-metil-benzaldeído para análise por GC-MS.

Materiais:

  • Padrão de 2-Ciclopropil-6-metil-benzaldeído

  • Cloridrato de O-(2,3,4,5,6-pentafluorobenzil)hidroxilamina (PFBHA·HCl)

  • Solução tampão (e.g., tampão fosfato, pH 7)

  • Solvente de extração (e.g., hexano ou diclorometano)

  • Sulfato de sódio anidro

  • Frascos de reação de vidro com tampa de rosca

  • Sistema de GC-MS

Procedimento de Derivatização:

  • Preparação da Amostra/Padrão: Preparar soluções de trabalho do padrão de 2-Ciclopropil-6-metil-benzaldeído num solvente apropriado (e.g., metanol). Para amostras, realizar uma extração apropriada.

  • Reação de Derivatização: Num frasco de reação, adicionar 1,0 mL da amostra ou padrão a 1,0 mL de uma solução aquosa de PFBHA (e.g., 15 mg/mL em tampão).

  • Incubação: Agitar vigorosamente e incubar a uma temperatura elevada (e.g., 60-75°C) durante 1-2 horas para garantir a conclusão da reação.

  • Extração do Derivado: Após o arrefecimento até à temperatura ambiente, extrair a oxima formada com um solvente orgânico imiscível em água, como o hexano (2 x 2 mL).

  • Secagem e Concentração: Juntar as fases orgânicas e secar com sulfato de sódio anidro. Se necessário, concentrar o extrato sob uma corrente suave de azoto.

  • Análise por GC-MS: Injetar 1 µL do extrato final no sistema de GC-MS.

Condições Cromatográficas (Exemplo):

ParâmetroCondição
Coluna DB-5ms (ou equivalente), 30 m x 0.25 mm ID, 0.25 µm
Gás de Arraste Hélio, 1.0 mL/min
Temperatura do Injetor 250°C
Programa de Temperatura do Forno 80°C (2 min), rampa de 10°C/min até 280°C (manter por 5 min)
Interface MS 280°C
Fonte de Íons 230°C
Modo de Ionização Impacto de Elétrons (EI) ou Ionização Química (CI)
Modo de Aquisição Varredura completa (Scan) ou Monitoramento de Íons Selecionados (SIM)

Dados Quantitativos Esperados:

A quantificação é realizada através da construção de uma curva de calibração utilizando padrões de concentrações conhecidas submetidos ao mesmo procedimento de derivatização.

ParâmetroDerivatização com DNPH (HPLC-UV)Derivatização com PFBHA (GC-MS)
Linearidade (R²) > 0.995> 0.995
Limite de Deteção (LOD) Dependente do composto, tipicamente na gama de ng/mL[5]Dependente do composto, tipicamente na gama de pg/µL
Limite de Quantificação (LOQ) Dependente do composto, tipicamente na gama de ng/mL[5]Dependente do composto, tipicamente na gama de pg/µL
Recuperação 85-110%80-115%
Precisão (RSD%) < 15%< 15%

Nota: Estes valores são representativos e devem ser determinados experimentalmente para o 2-Ciclopropil-6-metil-benzaldeído.

Fluxograma do Processo de Derivatização com PFBHA:

PFBHA_Derivatization cluster_prep Preparação cluster_reaction Reação e Extração cluster_analysis Análise A Amostra ou Padrão C Incubação (1-2h @ 70°C) A->C B Solução de PFBHA B->C D Extração com Hexano C->D E Derivado de Oxima D->E F Injeção no GC-MS E->F G Deteção por MS F->G

Legenda: Fluxograma da derivatização com PFBHA para análise por GC-MS.

Considerações e Otimização

  • Validação do Método: Os protocolos fornecidos são pontos de partida e devem ser completamente validados para o 2-Ciclopropil-6-metil-benzaldeído na matriz de interesse. A validação deve incluir a avaliação da linearidade, precisão, exatidão, limites de deteção e quantificação, e robustez.

  • Efeitos Estéricos: O grupo 2-ciclopropil e o grupo 6-metil podem causar impedimento estérico, potencialmente diminuindo a velocidade da reação de derivatização em comparação com o benzaldeído não substituído. Pode ser necessário otimizar o tempo de reação, a temperatura e a concentração do reagente para garantir uma derivatização completa.

  • Estabilidade do Derivado: A estabilidade dos derivados de DNPH e PFBHA deve ser avaliada ao longo do tempo sob as condições de armazenamento pretendidas. Os derivados de DNPH são sensíveis à luz e devem ser armazenados em frascos âmbar no escuro.

  • Interferências da Matriz: As amostras complexas podem conter outros aldeídos ou cetonas que também reagirão com os reagentes de derivatização. A seletividade cromatográfica é, portanto, essencial para separar o derivado do analito de interesse de outros produtos de reação.[2]

Conclusão

A derivatização do 2-Ciclopropil-6-metil-benzaldeído utilizando DNPH ou PFBHA, seguida de análise por HPLC-UV ou GC-MS, respetivamente, oferece métodos sensíveis e robustos para a sua quantificação. A seleção do método dependerá do equipamento disponível, da sensibilidade necessária e da natureza da matriz da amostra. A otimização e validação cuidadosas dos protocolos aqui apresentados são cruciais para garantir a obtenção de dados analíticos precisos e fiáveis.

References

Safe handling and storage procedures for 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropyl-6-methyl-benzaldehyde was found. The following information is synthesized from SDS of structurally similar compounds, including other benzaldehyde derivatives. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Section 1: Introduction

This document provides detailed application notes and protocols for the safe handling and storage of this compound. Given the absence of a specific Safety Data Sheet for this compound, these guidelines are based on data from analogous substituted benzaldehydes. It is imperative for all personnel to review this information thoroughly before handling the chemical to minimize potential risks.

Section 2: Hazard Identification and Safety Precautions

Based on data for similar benzaldehyde derivatives, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation.[1] Inhalation of vapors may lead to respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing mist or vapors.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Section 3: Quantitative Data Summary

The following table summarizes key quantitative data from structurally related benzaldehyde compounds. This data should be used as a reference for risk assessment.

PropertyValue (for related compounds)Source
Molecular Weight160.216 g/mol (for 4-Cyclopropyl-2-methylbenzaldehyde)[5]
Boiling Point178 - 179 °C (for Benzaldehyde)
Melting Point-26 °C (for Benzaldehyde)
Density1.045 g/cm³ at 25 °C (for Benzaldehyde)
Flash Point64 °C (for Benzaldehyde)[2]

Section 4: Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: Wear nitrile rubber gloves and a lab coat.[2] Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Chemical Handling Protocol
  • Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[6] Have spill control materials readily available.

  • Dispensing: Carefully dispense the required amount of this compound. Avoid generating aerosols.[6]

  • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and secure.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4] Decontaminate all surfaces and equipment.

Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Inert Atmosphere: For long-term storage and to prevent oxidation, storing under an inert atmosphere such as nitrogen is recommended.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][3]

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[7] Place the contaminated material in a sealed container for proper disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately.[6] Alert the appropriate emergency response team.

  • First Aid - Inhalation: If inhaled, move the person to fresh air.[4]

  • First Aid - Skin Contact: If on skin, remove contaminated clothing and wash the affected area with soap and water.[4]

  • First Aid - Eye Contact: If in eyes, rinse cautiously with water for at least 15 minutes.[4]

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

Section 5: Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Spill_Kit Ensure Spill Kit is Accessible Area_Prep->Spill_Kit Dispense Dispense Chemical Spill_Kit->Dispense React Perform Experiment Dispense->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash Store Store Chemical Properly Wash->Store

Caption: Safe Handling Workflow for this compound.

Emergency_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess First_Aid Administer First Aid Spill->First_Aid Minor_Spill Minor Spill Assess->Minor_Spill Small Major_Spill Major Spill Assess->Major_Spill Large Absorb Absorb with Inert Material Minor_Spill->Absorb Evacuate Evacuate Area Major_Spill->Evacuate Dispose Dispose in Sealed Container Absorb->Dispose Alert Alert Emergency Response Evacuate->Alert Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: Emergency Response Workflow for Spills and Exposures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclopropyl-6-methyl-benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential synthetic routes and their associated challenges.

Scenario 1: Ortho-Formylation of 2-Cyclopropyl-6-methylphenol

This is a common and direct approach to synthesizing the target molecule. However, achieving high yields and purity can be challenging.

Question: My reaction yield is low when attempting the ortho-formylation of 2-Cyclopropyl-6-methylphenol. What are the potential causes and solutions?

Answer:

Low yields in the ortho-formylation of 2-Cyclopropyl-6-methylphenol can stem from several factors, including the choice of formylation method, reaction conditions, and steric hindrance from the cyclopropyl and methyl groups. Below is a breakdown of potential issues and recommended solutions for common ortho-formylation reactions.

1. Reimer-Tiemann Reaction:

  • Problem: The Reimer-Tiemann reaction, while a classic method for ortho-formylation of phenols, often suffers from low yields and the formation of side products.[1][2] The reactive dichlorocarbene intermediate can lead to the formation of dichloromethyl-substituted byproducts and para-isomers.[3]

  • Solutions:

    • Optimize Reaction Conditions: The reaction is typically biphasic and requires vigorous stirring or the use of a phase-transfer catalyst to improve the interaction between the aqueous hydroxide and the organic chloroform phases.[1]

    • Control Temperature: The reaction can be highly exothermic once initiated. Maintaining a controlled temperature is crucial to minimize side reactions.[1]

    • Alternative Methods: Due to its limitations, consider alternative, more selective ortho-formylation methods if yields remain unsatisfactory.

2. Duff Reaction:

  • Problem: The Duff reaction uses hexamine as the formylating agent and is known for its regioselectivity for the ortho position in phenols. However, it is also often associated with low to moderate yields.[4][5]

  • Solutions:

    • Reaction Optimization: The use of a stoichiometric amount of water has been shown to increase product yields by 10-20% in some cases.[4] Microwave-assisted synthesis can significantly reduce reaction times while maintaining comparable yields.[4]

    • Acid Catalyst: Trifluoroacetic acid (TFA) can sometimes lead to higher yields compared to the traditionally used acetic acid.[6]

    • Stoichiometry: A higher ratio of hexamethylenetetramine (HMTA) to the starting phenol (e.g., 3:1) has been observed to improve yields.[6]

3. Magnesium Chloride/Paraformaldehyde Method:

  • Problem: This method offers high regioselectivity for ortho-formylation with generally good yields.[7] However, incomplete reactions or the formation of byproducts can still occur.

  • Solutions:

    • Reagent Purity: Ensure that the paraformaldehyde is dry, as moisture can affect the reaction.[7]

    • Stoichiometry: Using at least two equivalents of magnesium dichloride is recommended, as lower amounts can slow down the reaction and reduce the yield.[7] An excess of paraformaldehyde can also lead to a faster reaction and higher yield.[7]

    • Reaction Time: Prolonged reaction times can lead to the formation of 2-methoxymethylphenol derivatives as byproducts.[7] Monitor the reaction progress to determine the optimal time.

    • Solvent: Tetrahydrofuran (THF) and acetonitrile are effective solvents, with THF sometimes giving slightly better yields.[8]

Summary of Potential Yield Improvements for Ortho-Formylation Methods

MethodCommon IssuesPotential SolutionsExpected Yield Improvement
Reimer-Tiemann Low yield, para-isomer, side productsPhase-transfer catalyst, temperature controlModerate
Duff Reaction Low to moderate yieldAdd stoichiometric water, use TFA, optimize HMTA ratio10-20% increase reported with water[4]
MgCl2/Paraformaldehyde Incomplete reaction, byproduct formationUse excess MgCl2 and paraformaldehyde, optimize reaction timeHigh yields (often >80%) reported for many phenols[7]

Question: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity of the formylation?

Answer:

The formation of multiple products, primarily the para-isomer, is a common issue in electrophilic aromatic substitution reactions. The cyclopropyl and methyl groups are both ortho, para-directing. However, the hydroxyl group in 2-cyclopropyl-6-methylphenol strongly directs the formylation to the ortho position.

  • Chelation Control: In methods like the MgCl2/paraformaldehyde reaction, the magnesium ion chelates with the phenolic oxygen and the incoming formyl group, strongly favoring ortho-substitution.[8][9] This method is highly recommended for achieving exclusive ortho-formylation.[7]

  • Steric Hindrance: The bulky cyclopropyl and methyl groups at the 2 and 6 positions will sterically hinder the ortho positions, which can sometimes lead to lower reactivity but also enhances the selectivity for the remaining ortho position (the desired product). Para-substitution is generally less favored in phenol formylation reactions that involve chelation.

Scenario 2: Vilsmeier-Haack Formylation of 1-Cyclopropyl-3-methylbenzene

An alternative route involves the direct formylation of the corresponding hydrocarbon.

Question: I am attempting the Vilsmeier-Haack formylation of 1-Cyclopropyl-3-methylbenzene and getting a mixture of isomers with low conversion. How can I improve this reaction?

Answer:

The Vilsmeier-Haack reaction is effective for electron-rich arenes.[10] However, the activating ability of cyclopropyl and methyl groups is moderate, and controlling the regioselectivity can be challenging.

  • Problem: The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require harsh conditions, leading to side reactions. The cyclopropyl and methyl groups will direct formylation to positions ortho and para to themselves, potentially leading to a mixture of products.

  • Solutions:

    • Alternative Vilsmeier Reagents: While the standard reagent is generated from DMF and POCl3, other reagents can be used. For less nucleophilic aromatics, using trifluoromethanesulfonic anhydride (Tf2O) with DMF can be more effective.[11] Pyrophosphoryl chloride has also been reported to offer better reactivity and regioselectivity in some cases.[11]

    • Reaction Conditions: The reaction temperature can be critical. It is often necessary to heat the reaction to achieve a reasonable conversion rate.[12] Solvents such as chloroform, toluene, or o-dichlorobenzene can be used.[13]

    • Starting Material Reactivity: If the starting material is not sufficiently electron-rich, the Vilsmeier-Haack reaction may not be the most suitable method. The alternative of starting with the more activated 2-cyclopropyl-6-methylphenol is likely to be more successful.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to obtain a high yield of this compound?

A1: Based on the literature for ortho-formylation of substituted phenols, the reaction of 2-Cyclopropyl-6-methylphenol with magnesium dichloride, paraformaldehyde, and triethylamine in a suitable solvent like THF appears to be the most promising route.[7] This method is known for its high ortho-selectivity and generally good yields for a variety of substituted phenols.[8][14]

Q2: How can I effectively purify the final product, this compound?

A2: Purification of benzaldehydes can be achieved through several methods:

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off.[9][15] The aldehyde can then be regenerated by treating the adduct with an acid or base. This is a highly effective method for separating aldehydes from non-aldehydic impurities.[9][15]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Chloroform (in Reimer-Tiemann): Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Phosphorus oxychloride (in Vilsmeier-Haack): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • Strong Bases and Acids: Handle all strong bases (e.g., NaOH, KOH) and acids (e.g., HCl, TFA) with appropriate personal protective equipment, including gloves and safety glasses.

  • Exothermic Reactions: Be aware that some of these reactions can be exothermic. Use an ice bath to control the temperature, especially during the initial addition of reagents.

Experimental Protocols

Key Experiment: Ortho-Formylation of 2-Cyclopropyl-6-methylphenol using MgCl2 and Paraformaldehyde

This protocol is adapted from a general procedure for the ortho-formylation of phenols and is expected to provide good yields of the target product.[7]

Materials:

  • 2-Cyclopropyl-6-methylphenol

  • Anhydrous Magnesium Dichloride (MgCl2)

  • Paraformaldehyde

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous MgCl2 (2.1 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.1 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-Cyclopropyl-6-methylphenol (1 equivalent) dropwise via syringe.

  • Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (3 times) and water (3 times).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Ortho-Formylation cluster_workup Workup & Purification cluster_product Final Product start 2-Cyclopropyl-6-methylphenol reaction MgCl2, Paraformaldehyde, Et3N THF, Reflux start->reaction Formylation workup Acidic Workup Extraction reaction->workup Quenching purification Column Chromatography or Distillation workup->purification Isolation product This compound purification->product Purified Product Troubleshooting_Tree start Low Yield in Ortho-Formylation reaction_type Which formylation method was used? start->reaction_type reimer Reimer-Tiemann reaction_type->reimer Reimer-Tiemann duff Duff Reaction reaction_type->duff Duff mgcl2 MgCl2/Paraformaldehyde reaction_type->mgcl2 MgCl2 reimer_sol Use Phase-Transfer Catalyst Control Temperature reimer->reimer_sol Solution duff_sol Add Stoichiometric Water Use TFA as Acid Increase HMTA Ratio duff->duff_sol Solution mgcl2_sol Ensure Dry Reagents Use Excess MgCl2/Paraformaldehyde Optimize Reaction Time mgcl2->mgcl2_sol Solution

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Cyclopropyl-6-methyl-benzaldehyde. The following information is based on established principles of organic chemistry and analogous reactions reported in the literature, providing a framework for researchers to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach utilizes a suitable ortho-substituted benzaldehyde derivative, such as 2-bromo-6-methylbenzaldehyde, and couples it with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.

  • Improper Base Selection: The choice and amount of base are crucial for the catalytic cycle.

  • Low Reaction Temperature: The reaction may require higher temperatures for efficient catalytic turnover.

  • Poor Quality Reagents: Degradation of the boronic acid or the aryl halide can significantly impact the yield.

  • Presence of Inhibitors: Certain functional groups or impurities can inhibit the catalyst.

Q3: How can I minimize the formation of side products during the synthesis?

A3: Minimizing side products often involves careful optimization of reaction conditions. Key strategies include:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Degassing Solvents: Removing dissolved oxygen from solvents can protect the catalyst and starting materials.

  • Controlled Addition of Reagents: Slow, controlled addition of reagents can help manage reaction exotherms and reduce the formation of byproducts.

  • Use of High-Purity Reagents: Ensuring the purity of starting materials and reagents is critical.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final aldehyde can typically be achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is often effective. Distillation under reduced pressure can also be a viable method if the product is thermally stable and has a suitable boiling point.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material (2-bromo-6-methylbenzaldehyde)
Potential Cause Troubleshooting Step
Inactive Palladium Catalyst Use a fresh batch of catalyst. Consider pre-activation of the catalyst if applicable. Ensure the reaction is performed under a strict inert atmosphere.
Insufficient Base Increase the equivalents of the base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or GC/MS.
Solvent Issues Ensure the solvent is anhydrous. Consider a different solvent or a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O).
Guide 2: Formation of Homo-coupling Byproducts
Potential Cause Troubleshooting Step
Oxygen Contamination Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Stoichiometry Use a slight excess of the boronic acid reagent (e.g., 1.1 to 1.5 equivalents).
Catalyst Loading Optimize the catalyst loading. Too high a concentration can sometimes promote side reactions.

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a hypothetical, yet plausible, method for the synthesis of this compound.

Materials:

  • 2-bromo-6-methylbenzaldehyde

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromo-6-methylbenzaldehyde (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Add degassed toluene and degassed water to the flask in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time.
Ligand PPh₃, SPhos, XPhosThe ligand choice is critical for catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base are important factors.
Solvent Toluene/H₂O, Dioxane/H₂O, DMEA biphasic system is common for Suzuki-Miyaura reactions.
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also lead to byproduct formation.
Reaction Time 4 - 24 hoursMonitor by TLC or GC/MS to determine the optimal reaction time.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 2-bromo-6-methylbenzaldehyde, cyclopropylboronic acid, K₂CO₃ inert Establish Inert Atmosphere start->inert catalyst Add Pd(OAc)₂ and PPh₃ inert->catalyst solvent Add Degassed Solvents (Toluene/H₂O) catalyst->solvent heat Heat to 90°C and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the proposed synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and handled under inert gas? start->check_catalyst check_base Is the base strong enough and sufficiently soluble? start->check_base replace_catalyst Use fresh catalyst. Consider a different Pd source. check_catalyst->replace_catalyst No check_ligand Is the ligand appropriate and not degraded? check_catalyst->check_ligand Yes change_ligand Screen different ligands. check_ligand->change_ligand No check_ligand->check_base Yes change_base Try a different base (e.g., Cs₂CO₃, K₃PO₄). check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No check_solvent Is the solvent anhydrous and degassed? check_temp->check_solvent Yes change_solvent Use fresh, dry, degassed solvent. check_solvent->change_solvent No

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling reaction.

Technical Support Center: Purification of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Cyclopropyl-6-methyl-benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route employed. However, common impurities for this class of compounds include:

  • Unreacted starting materials: Such as the corresponding benzyl halide or aryl Grignard reagent.

  • Over-oxidation product: 2-Cyclopropyl-6-methyl-benzoic acid is a common impurity resulting from the oxidation of the aldehyde.

  • By-products from synthesis: Depending on the formylation agent used, by-products can arise. For instance, in a Grignard formylation with an orthoformate, incomplete hydrolysis can leave acetal impurities.

  • Positional isomers: If the directing groups in the synthesis are not perfectly selective, other isomers of the benzaldehyde may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities. Due to the steric hindrance around the aldehyde, it is generally stable on silica gel.

  • Vacuum Distillation: Suitable for large-scale purification and for removing non-volatile impurities. The reduced pressure is necessary to prevent decomposition at high temperatures.

  • Bisulfite Adduct Formation: A classical and highly selective method for separating aldehydes from non-carbonyl compounds. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be isolated and decomposed to regenerate the pure aldehyde.[1][2][3]

  • Crystallization: If the crude product is a solid or can be derivatized to a crystalline solid, recrystallization can be a very effective method for achieving high purity.

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of the purity and to identify suitable solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help in identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative purity assessment, especially for less volatile impurities.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Suggested Solution
Compound is volatile. Use a closed system and collect fractions in sealed vials. Minimize the use of high-flow rates of nitrogen or air to dry the column.
Compound is adsorbing irreversibly to the silica gel. Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (1-2%) to the eluent. This is particularly useful if acidic impurities are causing streaking or irreversible adsorption. Alternatively, use a different stationary phase like alumina.[4]
Incorrect solvent system. Optimize the solvent system using TLC to ensure the compound has an Rf value between 0.2 and 0.4 for good separation and elution.
Co-elution with a non-UV active impurity. Analyze fractions by GC-MS or NMR to identify the presence of co-eluting impurities. Adjust the solvent system polarity for better separation.
Problem 2: Product is contaminated with the corresponding carboxylic acid.
Possible Cause Suggested Solution
Oxidation of the aldehyde during workup or storage. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the purified aldehyde under an inert atmosphere and at a low temperature. Consider adding an antioxidant like BHT.
Incomplete separation during extraction. Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer.
Co-elution during column chromatography. While a standard silica gel column can separate the aldehyde from the more polar carboxylic acid, if separation is poor, consider using a more polar eluent system or a different stationary phase.
Problem 3: Formation of a stable emulsion during aqueous workup.
Possible Cause Suggested Solution
Presence of polar impurities or by-products. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.
Vigorous shaking. Gently invert the separatory funnel multiple times instead of vigorous shaking.
Similar densities of organic and aqueous phases. Add more of either the organic or aqueous solvent to change the overall density of that phase.
Filtration. Filter the emulsified layer through a pad of Celite® or glass wool.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or a mixture of ether and water). Add a saturated solution of sodium bisulfite and stir vigorously. The bisulfite adduct will precipitate as a white solid.[1][3]

  • Isolation: Filter the solid adduct and wash it with a small amount of cold ethanol and then ether to remove any non-aldehydic impurities.

  • Decomposition: Suspend the adduct in water and add a strong base (e.g., sodium carbonate or sodium hydroxide solution) or an acid (e.g., hydrochloric acid) until the solution becomes basic or acidic. This will regenerate the aldehyde.[1][5]

  • Extraction: Extract the pure aldehyde with an organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Throughput
Flash Column Chromatography85>9875Low-Medium
Vacuum Distillation859780High
Bisulfite Adduct Formation85>9965Medium
Crystallization85 (if solid)>9970Medium-High

Note: This data is illustrative and for comparative purposes only. Actual results will vary depending on the specific impurities and experimental conditions.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Analysis1 Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis1 Decision Purity < 95%? Analysis1->Decision Purification Purification Step Decision->Purification Yes Final Pure Product (>95%) Decision->Final No Analysis2 Purity Analysis (TLC, GC-MS, NMR) Purification->Analysis2 Analysis2->Decision

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield Start->LowYield Impurity Persistent Impurity Start->Impurity Emulsion Emulsion Formation Start->Emulsion Sol1 Check for Volatility Deactivate Silica Optimize Eluent LowYield->Sol1 Sol2 Acid-Base Extraction Change Stationary Phase Optimize Eluent Impurity->Sol2 Sol3 Add Brine Gentle Inversion Filter through Celite® Emulsion->Sol3

References

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde. Our aim is to address specific issues that may be encountered during the scale-up of this process.

Synthetic Pathway Overview

The recommended synthetic route for this compound is the Vilsmeier-Haack formylation of 1-cyclopropyl-3-methylbenzene. This reaction introduces a formyl group (-CHO) onto the aromatic ring.

Synthetic_Pathway 1-Cyclopropyl-3-methylbenzene 1-Cyclopropyl-3-methylbenzene This compound This compound 1-Cyclopropyl-3-methylbenzene->this compound Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The Vilsmeier-Haack reaction is a widely used and scalable method for the formylation of electron-rich aromatic compounds like 1-cyclopropyl-3-methylbenzene to produce the target aldehyde.[1][2][3][4][5][6][7][8]

Q2: What are the main reagents and solvents used in the Vilsmeier-Haack formylation for this synthesis?

A2: The typical reagents are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which form the Vilsmeier reagent in situ.[1][2][3][4][5][6][7][8] Common solvents for this reaction include dichloromethane (DCM), or an excess of DMF can also serve as the solvent.[7]

Q3: What is the expected regioselectivity of the Vilsmeier-Haack reaction on 1-cyclopropyl-3-methylbenzene?

A3: Both the cyclopropyl and methyl groups are ortho-, para-directing activators. Therefore, formylation can occur at positions ortho or para to each substituent. The primary products expected are 2-cyclopropyl-4-methyl-benzaldehyde and 4-cyclopropyl-2-methyl-benzaldehyde, with the desired this compound potentially forming as a minor isomer due to steric hindrance between the two substituents. The exact ratio of isomers can be influenced by reaction conditions.

Q4: What are the potential safety hazards to consider when scaling up this reaction?

A4: The Vilsmeier-Haack reaction can be highly exothermic, particularly during the formation of the Vilsmeier reagent from POCl₃ and DMF. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction. Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and engineering controls are essential.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete formation of the Vilsmeier reagent.- Insufficient activation of the aromatic ring.- Reaction temperature is too low.- Ensure slow, controlled addition of POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the substrate.- Confirm the quality of the starting material (1-cyclopropyl-3-methylbenzene).- Gradually increase the reaction temperature after the addition of the substrate, monitoring the reaction by TLC or GC. Reaction temperatures can range from below 0°C to 80°C.[2]
Formation of Multiple Isomers - The directing effects of the cyclopropyl and methyl groups lead to a mixture of ortho and para substituted products.- Optimize reaction temperature; lower temperatures may favor the formation of a specific isomer.- Explore the use of different Lewis acids or formylating agents to improve regioselectivity.- Employ efficient purification techniques such as fractional distillation or column chromatography to separate the desired isomer.
Incomplete Reaction - Insufficient reaction time.- Stoichiometry of reagents is not optimal.- Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. Reaction times can vary, with some reactions requiring several hours.[1]- Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) relative to the substrate.
Difficult Product Isolation/Purification - The product mixture contains isomers with similar boiling points.- Presence of unreacted starting material and byproducts from the Vilsmeier reagent.- For larger scales, fractional distillation under reduced pressure is often the most effective method for separating isomers.- For smaller scales or for achieving high purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.- Quench the reaction carefully with an aqueous solution (e.g., sodium acetate or sodium bicarbonate solution) to hydrolyze the intermediate iminium salt and neutralize excess acid before extraction.[1]
Dark Reaction Mixture/Polymerization - Reaction temperature is too high.- Presence of impurities in the starting materials or reagents.- Maintain strict temperature control throughout the reaction.- Ensure all reagents and solvents are of high purity and anhydrous where necessary.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 1-Cyclopropyl-3-methylbenzene

This is a general guideline and may require optimization for scale-up.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
1-Cyclopropyl-3-methylbenzene132.220.891.0
Phosphorus oxychloride (POCl₃)153.331.6451.2
N,N-Dimethylformamide (DMF)73.090.944Solvent/Reagent
Dichloromethane (DCM)84.931.33Solvent (optional)
Sodium Acetate (NaOAc)82.03-5.0 (for workup)
Diethyl ether (for extraction)74.120.713-
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • Vilsmeier Reagent Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add N,N-dimethylformamide (DMF) to a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. Cool the DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 1-cyclopropyl-3-methylbenzene in a minimal amount of DMF or dichloromethane (DCM) dropwise, while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 40-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and an aqueous solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid. Stir the mixture for 30-60 minutes.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purify by fractional distillation under reduced pressure or by silica gel column chromatography.

Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions cluster_end End Start Reaction Complete? Analysis Analyze Crude Product (TLC, GC, NMR) Start->Analysis DesiredProduct Desired Product Present? Analysis->DesiredProduct IsomerRatio Acceptable Isomer Ratio? DesiredProduct->IsomerRatio Yes CheckReagents Check Reagent Quality & Stoichiometry DesiredProduct->CheckReagents No Purification Optimize Purification (Distillation/Chromatography) IsomerRatio->Purification No Success Successful Synthesis IsomerRatio->Success Yes OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime OptimizeTime->Start Rerun Reaction Purification->Success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Catalyst Selection for Reactions Involving 2-Cyclopropyl-6-methyl-benzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methyl-benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: The most common catalytic transformations for this compound involve the aldehyde functional group. These primarily include:

  • Hydrogenation to form 2-Cyclopropyl-6-methyl-benzyl alcohol.

  • Oxidation to synthesize 2-Cyclopropyl-6-methyl-benzoic acid.

  • Reductive Amination to produce various substituted amines.

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck), although these are more typically performed on an aryl halide precursor to the benzaldehyde. A key challenge in these reactions is the potential for the cyclopropyl ring to undergo undesired ring-opening.

Q2: What are the main challenges when selecting a catalyst for this substrate?

A2: The primary challenges stem from the molecule's structure:

  • Steric Hindrance: The presence of two ortho-substituents (cyclopropyl and methyl) can hinder the approach of the aldehyde group to the catalyst's active site, potentially requiring more forcing reaction conditions or specialized catalysts.

  • Cyclopropyl Ring Stability: The three-membered ring is strained and can be susceptible to opening under certain catalytic conditions, particularly with some transition metals like palladium.

  • Chemoselectivity: In reactions aiming to modify the aromatic ring, the aldehyde group can interfere or lead to side reactions.

Troubleshooting Guides

Reaction Type: Hydrogenation of the Aldehyde

Objective: To selectively reduce the aldehyde to the corresponding benzyl alcohol.

Diagram of Key Considerations for Hydrogenation:

cluster_input Inputs cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions cluster_output Potential Outcomes Substrate This compound Pd/C Pd/C (Risk of Ring Opening) Substrate->Pd/C Common choice PtO2 PtO2 (Good Selectivity) Substrate->PtO2 Raney Ni Raney Ni (Cost-Effective) Substrate->Raney Ni Mn_complex [Mn(PNP-iPr)(CO)2(H)] (High Chemoselectivity) Substrate->Mn_complex Homogeneous option Desired_Product 2-Cyclopropyl-6-methyl-benzyl alcohol (Desired Product) Pd/C->Desired_Product Can work Side_Product_1 Ring-Opened Products (Side Product) Pd/C->Side_Product_1 High risk Side_Product_2 Toluene Derivative (Hydrodeoxygenation) Pd/C->Side_Product_2 PtO2->Desired_Product Raney Ni->Desired_Product Mn_complex->Desired_Product High selectivity H2_Pressure H2 Pressure (Low to Moderate) H2_Pressure->Pd/C Temperature Temperature (Room Temp to Mild Heat) Temperature->Pd/C Solvent Solvent (Protic vs. Aprotic) Solvent->Mn_complex Success Success Desired_Product->Success Troubleshoot Troubleshoot Side_Product_1->Troubleshoot Side_Product_2->Troubleshoot No_Reaction No Reaction (Steric Hindrance) No_Reaction->Troubleshoot

Caption: Decision workflow for selecting a hydrogenation catalyst.

Problem: Low or no conversion to the alcohol.

Possible Cause Troubleshooting Step
Steric Hindrance: The ortho-substituents are blocking the catalyst's active sites.1. Increase catalyst loading. 2. Switch to a less sterically demanding catalyst (e.g., a homogeneous catalyst like [Mn(PNP-iPr)(CO)₂(H)]). 3. Increase hydrogen pressure and/or temperature moderately.
Catalyst Inactivity: The chosen catalyst is not active enough under the current conditions.1. Ensure the catalyst is fresh and properly activated. 2. Switch to a more active catalyst, such as Platinum oxide (PtO₂).

Problem: Formation of side products, particularly from cyclopropyl ring opening.

Possible Cause Troubleshooting Step
Catalyst-Induced Ring Opening: Palladium catalysts are known to promote the ring-opening of cyclopropyl groups, especially at elevated temperatures.[1]1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Switch from a Palladium catalyst (e.g., Pd/C) to a catalyst less prone to this side reaction, such as Platinum, Rhodium, or Raney Nickel.
Hydrodeoxygenation: The benzyl alcohol product is further reduced to the corresponding toluene derivative.1. Lower the hydrogen pressure and temperature. 2. Use a more selective catalyst. Bimetallic Pd-Ru catalysts have shown increased selectivity for benzyl alcohol over toluene formation.[2]

Recommended Catalyst Systems for Hydrogenation

CatalystTypical ConditionsAdvantagesPotential Issues
PtO₂ (Adam's catalyst) H₂ (1-4 atm), RT, Ethanol/Ethyl AcetateHigh activity, good selectivity for the aldehyde, lower risk of ring opening compared to Pd.Higher cost than Ni or Pd.
Raney Nickel H₂ (50-100 psi), 25-50°C, Methanol/EthanolCost-effective, generally good selectivity.Can be pyrophoric, requires careful handling.
[Mn(PNP-iPr)(CO)₂(H)] H₂ (50 bar), 25°C, EthanolHighly chemoselective for aldehydes over other reducible groups, operates under mild, base-free conditions.[3]Homogeneous catalyst, requires synthesis and careful handling.
Pd/C H₂ (1-4 atm), RT, EthanolWidely available and effective for many benzaldehydes.High risk of cyclopropyl ring opening and hydrodeoxygenation to toluene. [2] Use with caution and at low temperatures.
Reaction Type: Oxidation of the Aldehyde

Objective: To selectively oxidize the aldehyde to the corresponding carboxylic acid.

Diagram of Oxidation Catalyst Selection Logic:

Substrate This compound Oxidant Select Oxidant Substrate->Oxidant KMnO4 KMnO4 (Strong, non-catalytic) Oxidant->KMnO4 Harsh Conditions Pinnick Pinnick Oxidation (NaClO2, buffer) Oxidant->Pinnick Mild & Selective Catalytic Catalytic Air Oxidation (e.g., Co/Mn/Br) Oxidant->Catalytic Industrial Scale Result 2-Cyclopropyl-6-methyl-benzoic acid KMnO4->Result Pinnick->Result Catalytic->Result

Caption: Logic for choosing an oxidation method.

Problem: Incomplete conversion or formation of byproducts.

Possible Cause Troubleshooting Step
Steric Hindrance: The ortho-substituents may slow the rate of oxidation.1. Increase reaction time or temperature (with caution). 2. Ensure efficient stirring to overcome mass transfer limitations.
Side Reactions: The cyclopropyl or methyl groups are being oxidized.1. Use a milder, more selective oxidant system. The Pinnick oxidation (NaClO₂ with a scavenger like 2-methyl-2-butene) is highly selective for aldehydes. 2. Avoid harsh, non-specific oxidants like hot, concentrated KMnO₄.

Recommended Catalyst Systems for Oxidation

MethodReagents & CatalystAdvantagesPotential Issues
Pinnick Oxidation Sodium chlorite (NaClO₂), NaH₂PO₄ buffer, 2-methyl-2-butene in t-BuOH/H₂OHighly chemoselective for aldehydes, mild conditions, tolerates a wide range of functional groups.Stoichiometric oxidant, requires a chlorine scavenger.
Catalytic Air Oxidation Co(OAc)₂/Mn(OAc)₂/NaBr catalyst system, O₂ or air as oxidant, Acetic Acid solventUses air as the terminal oxidant, cost-effective for larger scale.May require higher temperatures, potential for side reactions on the alkyl substituents.

Experimental Protocols

Protocol 1: Hydrogenation of this compound using PtO₂
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a hydrogenation flask is added Platinum(IV) oxide (PtO₂, 0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure or 1-4 atm) at room temperature.

  • The reaction is monitored by TLC or GC-MS until the starting material is fully consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-Cyclopropyl-6-methyl-benzyl alcohol, which can be purified by column chromatography if necessary.

Protocol 2: Pinnick Oxidation of this compound
  • In a round-bottom flask, dissolve this compound (1.0 mmol) in tert-butanol (10 mL).

  • Add 2-methyl-2-butene (4.0 mmol, 4 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (3 mL).

  • Add the aqueous solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Cyclopropyl-6-methyl-benzoic acid. Purify as needed.

References

Solvent effects on the reactivity of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methyl-benzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

A1: this compound is an aromatic aldehyde with unique reactivity conferred by its ortho-substituents. The aldehyde group is a versatile functional group that can undergo a variety of transformations, including nucleophilic addition, oxidation, and reduction. The cyclopropyl group, a strained three-membered ring, can influence the electronic properties of the aromatic ring and may participate in certain reactions. The ortho-methyl group provides steric hindrance around the aldehyde, which can affect reaction rates and selectivity. Benzaldehyde itself is generally less reactive towards nucleophilic reactions than aliphatic aldehydes due to the electron-withdrawing nature of the aldehyde group being delocalized by resonance with the aromatic ring[1].

Q2: How do solvents affect the reactivity of this compound?

A2: Solvents play a crucial role in modulating the reactivity of aldehydes by influencing reaction rates, conversions, and product selectivity[2][3]. For reactions involving polar transition states, polar solvents can significantly accelerate reaction rates by stabilizing the transition state more than the reactants[4]. In the case of this compound, the choice of solvent can impact:

  • Solubility: Ensuring all reactants are in the same phase is critical. If reactants do not dissolve, the reaction may be slow or not proceed at all[5].

  • Reaction Rate: Polar aprotic solvents like DMF or DMSO can enhance the rate of nucleophilic additions by solvating the cation of the nucleophile, leaving the anion more reactive. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may favor certain reaction pathways[6].

  • Product Distribution: In reactions with multiple possible outcomes, the solvent can selectively stabilize one transition state over another, leading to a higher yield of a specific product[7].

Q3: Are there any known incompatible reagents or conditions for this compound?

A3: While specific data for this compound is limited, general knowledge of benzaldehydes suggests avoiding:

  • Strong Oxidizing Agents: The aldehyde group is susceptible to over-oxidation to a carboxylic acid.

  • Strong Bases: In the presence of strong bases and α-hydrogens (which this molecule lacks on the aldehyde carbon), aldehydes can undergo reactions like the Cannizzaro reaction.

  • Uncontrolled High Temperatures: Thermal decomposition can occur, and side reactions may become more prevalent[8].

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Step
Poor Solubility of Reactants Ensure all reactants are fully dissolved. If necessary, switch to a more suitable solvent or gently heat the reaction mixture. For instance, switching from THF to DMF can enhance the solubility of sterically hindered intermediates[9].
Low Reagent Reactivity Confirm the quality and activity of your reagents. If using a catalyst, ensure it is active and used in the correct loading. Consider using a more reactive nucleophile or a more efficient catalyst system, such as Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings[9].
Steric Hindrance The ortho-methyl and cyclopropyl groups may sterically hinder the approach of the nucleophile. Try increasing the reaction temperature or using a less bulky nucleophile.
Inappropriate Solvent The solvent may not be optimal for the reaction. Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, DMF). For reactions involving polar intermediates, a more polar solvent may be beneficial[6][10].

Issue 2: Formation of Unexpected Byproducts

Possible Cause Troubleshooting Step
Side Reactions Lowering the reaction temperature can often reduce the rate of undesired side reactions[9]. Analyze the byproducts by GC-MS or NMR to understand the side reactions occurring and adjust conditions accordingly.
Instability of Product The desired product may be unstable under the reaction or workup conditions. Test the stability of your product by exposing a small sample to the reaction and workup conditions (e.g., acid or base) and monitoring for degradation by TLC[11].
Oxidation of Aldehyde If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction with Solvent Some solvents can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions.

Issue 3: Difficulty in Product Isolation and Purification

| Possible Cause | Troubleshooting Step | | Product is Water Soluble | If your product is polar, it may be partially or fully soluble in the aqueous layer during workup. Check the aqueous layer for your product before discarding it[11]. | | Product is Volatile | If the product has a low boiling point, it may be lost during solvent removal under reduced pressure. Check the solvent collected in the rotovap trap[11]. | | Emulsion Formation during Workup | Emulsions can make phase separation difficult. Try adding brine or filtering the mixture through celite to break the emulsion. | | Co-elution during Chromatography | If the product is difficult to separate from impurities by column chromatography, try using a different solvent system or a different stationary phase. |

Data Presentation

Table 1: Hypothetical Solvent Effects on a Nucleophilic Addition to this compound

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
Hexane1.924<10
Toluene2.41835
Tetrahydrofuran (THF)7.61260
Acetonitrile37.5685
Dimethylformamide (DMF)36.7492

Note: This data is illustrative and based on general trends observed for similar reactions. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Addition Reaction (e.g., Grignard Reaction)

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.

  • Reactant Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Reagent Addition: Add the Grignard reagent (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Assemble under Inert Atmosphere prep1->prep2 react1 Dissolve Benzaldehyde in Anhydrous Solvent prep2->react1 react2 Add Nucleophile Dropwise at 0°C react1->react2 react3 Warm to RT and Stir react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench Reaction react4->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for a nucleophilic addition reaction.

troubleshooting_logic start Low Reaction Yield q1 Are all reactants soluble? start->q1 a1_yes Yes q1->a1_yes Yes a1_no Change Solvent or Increase Temperature q1->a1_no q2 Is the nucleophile reactive enough? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no Use a more reactive nucleophile or catalyst q2->a2_no q3 Are side products observed? a2_yes->q3 a3_yes Lower reaction temperature or run under inert gas q3->a3_yes a3_no No q3->a3_no end Re-evaluate Reaction Conditions a3_no->end

References

Troubleshooting low conversion rates in 2-Cyclopropyl-6-methyl-benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methyl-benzaldehyde. Low conversion rates are a common challenge with this substrate due to a combination of electronic and steric factors. This guide offers insights and practical solutions to optimize your reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Question: I am observing very low conversion in my nucleophilic addition reaction with this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion rates with this compound are often attributed to its specific structural features. The aldehyde's reactivity is influenced by both electronic and steric effects.

  • Electronic Effects: The cyclopropyl group, through its unique orbital interactions, can act as an electron-donating group, which reduces the electrophilicity of the carbonyl carbon. Aromatic aldehydes are already less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring[1][2]. The additional electron-donating nature of the cyclopropyl group further deactivates the aldehyde towards nucleophilic attack.

  • Steric Hindrance: The presence of two substituents in the ortho positions (cyclopropyl and methyl groups) creates significant steric hindrance around the carbonyl group. This physically obstructs the approach of the nucleophile to the electrophilic carbon center, slowing down the reaction rate and leading to lower conversion[3][4].

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid potential side reactions or decomposition.

  • Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile. For instance, in Grignard reactions, organolithium reagents are generally more reactive.

  • Optimize Reaction Time: Sterically hindered substrates may require significantly longer reaction times. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration.

  • Choice of Solvent: The solvent can play a crucial role. For Grignard reactions, tetrahydrofuran (THF) is often preferred over diethyl ether as it can better solvate and stabilize the organometallic reagent.

  • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like Grignard or Wittig reactions. An excess of the nucleophilic reagent may be necessary to drive the reaction to completion.

low_conversion_troubleshooting start Low Conversion Observed check_purity Verify Reagent and Solvent Purity start->check_purity increase_temp Increase Reaction Temperature check_purity->increase_temp Purity Confirmed longer_time Extend Reaction Time increase_temp->longer_time more_nucleophile Increase Equivalents of Nucleophile longer_time->more_nucleophile change_solvent Optimize Solvent more_nucleophile->change_solvent stronger_nucleophile Use a More Reactive Nucleophile change_solvent->stronger_nucleophile analyze_side_products Analyze for Side Products stronger_nucleophile->analyze_side_products end Improved Conversion analyze_side_products->end

Caption: The general pathway for a Grignard reaction.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing your reactions with this compound. Due to the inherent challenges of working with this sterically hindered and electronically deactivated substrate, careful optimization of reaction conditions is crucial for success.

References

Removal of unreacted starting materials from 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 2-Cyclopropyl-6-methyl-benzaldehyde

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, such as 1-cyclopropyl-3-methylbenzene, and byproducts from the synthesis. Additionally, like many aldehydes, this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-Cyclopropyl-6-methyl-benzoic acid.[1] Aldol condensation products may also be present.[1]

Q2: How can I remove the corresponding carboxylic acid impurity from my aldehyde sample?

A2: The carboxylic acid impurity can be effectively removed by washing the crude product with a mild basic solution, such as a 10% aqueous sodium bicarbonate solution.[1] The acidic proton of the carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer during a liquid-liquid extraction.

Q3: Is column chromatography a suitable method for purifying this compound?

A3: Yes, column chromatography using silica gel is a viable method for purifying aromatic aldehydes. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is typically effective. However, for larger scale purifications, non-chromatographic methods may be more practical.

Q4: My purified this compound is turning yellow over time. What is happening and how can I prevent it?

A4: The yellowing of aldehydes upon storage is often due to oxidation and polymerization. To minimize this, it is recommended to store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon), at a low temperature, and protected from light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also help to prevent oxidation.

Q5: Can I use distillation to purify this compound?

A5: Vacuum distillation can be an effective purification method for aldehydes, especially for removing non-volatile impurities.[2] However, it is important to ensure that the aldehyde is stable at the required distillation temperature to avoid decomposition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause Recommended Solution
Poor separation of the aldehyde from non-polar impurities (e.g., unreacted starting material) using column chromatography. The solvent system may not be optimized.Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
The aldehyde is not separating from the reaction mixture upon treatment with sodium bisulfite solution. The bisulfite adduct may be insoluble in both the organic and aqueous layers, forming a solid precipitate at the interface.[3]If a solid forms between the layers, filter the entire mixture through a pad of Celite to isolate the bisulfite adduct. The aldehyde can then be regenerated from the adduct.[3]
Low recovery of the aldehyde after the bisulfite adduct formation and regeneration. The regeneration of the aldehyde from the bisulfite adduct may be incomplete.Ensure the pH of the aqueous layer containing the bisulfite adduct is strongly basic (pH > 10) by adding a strong base like sodium hydroxide.[3] Stir the mixture vigorously to facilitate the reversal of the reaction.
The final product is still contaminated with the corresponding carboxylic acid after purification. The basic wash may not have been sufficient to remove all of the acidic impurity.Repeat the wash with 10% sodium bicarbonate solution. Ensure thorough mixing during the extraction to maximize contact between the organic and aqueous phases.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This protocol is a highly effective method for selectively separating aldehydes from other organic compounds.[3][4][5]

Materials:

  • Crude this compound

  • Methanol or Tetrahydrofuran (THF)[3]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)[3]

  • Diethyl ether or other suitable organic solvent

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

  • Separatory funnel

  • Filter funnel and filter paper

  • Round bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.[3]

  • Adduct Formation: Add freshly prepared saturated aqueous sodium bisulfite solution to the dissolved crude product. Shake the mixture vigorously for 30-60 seconds.[4] The aldehyde will react with the bisulfite to form a charged adduct that is soluble in the aqueous layer.[4][5]

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent, such as diethyl ether, and water. Shake the funnel and then allow the layers to separate. The unreacted starting materials and other non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct of the aldehyde will be in the aqueous layer.[3]

  • Separation: Separate the aqueous layer containing the bisulfite adduct.

  • Aldehyde Regeneration: To recover the aldehyde, add an organic solvent (e.g., diethyl ether) to the aqueous layer and then carefully add 10% sodium hydroxide solution until the pH is strongly basic (pH > 10).[3] This will reverse the bisulfite addition reaction.

  • Final Extraction and Wash: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary:

While specific data for this compound is not available, similar procedures for other aromatic aldehydes have shown high purity and recovery rates.

Purification Method Typical Purity Typical Recovery Reference
Bisulfite Extraction Protocol>95%>95%[6]

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product cluster_waste Waste Stream Crude Crude this compound Dissolve 1. Dissolve in Methanol/THF Crude->Dissolve Add_Bisulfite 2. Add Saturated NaHSO3 Solution Dissolve->Add_Bisulfite Extract_Impurities 3. Extract with Organic Solvent Add_Bisulfite->Extract_Impurities Separate_Aqueous 4. Separate Aqueous Layer Extract_Impurities->Separate_Aqueous Impurities Unreacted Starting Materials & Impurities Extract_Impurities->Impurities Regenerate 5. Add NaOH to Regenerate Aldehyde Separate_Aqueous->Regenerate Extract_Aldehyde 6. Extract Aldehyde into Organic Solvent Regenerate->Extract_Aldehyde Dry_Concentrate 7. Dry and Concentrate Extract_Aldehyde->Dry_Concentrate Pure Pure this compound Dry_Concentrate->Pure

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_separation Separation cluster_outcome Outcome Crude_Product Crude Product (Aldehyde + Impurities) Bisulfite_Treatment Bisulfite Treatment (Forms Water-Soluble Adduct) Crude_Product->Bisulfite_Treatment is treated with Liquid_Extraction Liquid-Liquid Extraction Bisulfite_Treatment->Liquid_Extraction enables Pure_Aldehyde Pure Aldehyde Liquid_Extraction->Pure_Aldehyde yields Impurities_Removed Impurities Removed Liquid_Extraction->Impurities_Removed separates

Caption: Logical relationship of the bisulfite purification method.

References

Stability issues of 2-Cyclopropyl-6-methyl-benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methyl-benzaldehyde, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

A1: this compound contains two functional groups susceptible to degradation under acidic conditions: the cyclopropyl ring and the benzaldehyde moiety. The primary concerns are the acid-catalyzed ring-opening of the cyclopropyl group and the potential for acid-catalyzed reactions of the aldehyde group. The presence of an ortho-methyl group can also influence reactivity due to steric effects.

Q2: What are the likely degradation pathways for this molecule in an acidic medium?

A2: Two main degradation pathways are plausible:

  • Acid-Catalyzed Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring can be protonated, leading to a carbocation intermediate that can undergo rearrangement and reaction with nucleophiles (e.g., water) to form various ring-opened byproducts.

  • Acid-Catalyzed Reactions of the Benzaldehyde Group: The aldehyde functional group can be protonated, making it more susceptible to nucleophilic attack. This can lead to the formation of hydrates, acetals (if alcohols are present), or other condensation products.

Q3: How can I monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of aromatic aldehydes.[1][2][3][4][5] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Q4: What are the recommended conditions for a forced degradation study?

A4: Forced degradation studies, as recommended by ICH guidelines, are essential to understand the stability of a molecule.[6][7][8][9][10] For this compound, the following stress conditions are recommended:

  • Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Exposure of the solid material or a solution to high temperatures (e.g., 80-100 °C).

  • Photostability: Exposure of the solid material or a solution to UV and visible light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in acidic solution. The cyclopropyl ring is undergoing acid-catalyzed ring-opening.- Neutralize the solution to a pH of 7. - If acidic conditions are required for a reaction, consider using a milder acid or a shorter reaction time. - Perform the reaction at a lower temperature.
Appearance of multiple new peaks in the HPLC chromatogram. Formation of various degradation products from both the cyclopropyl ring and the aldehyde group.- Develop a robust, stability-indicating HPLC method to separate and identify the degradants. - Use techniques like LC-MS to identify the mass of the degradation products and elucidate their structures.
Inconsistent results in stability studies. The rate of degradation is highly sensitive to pH, temperature, and light exposure.- Carefully control and document all experimental parameters (pH, temperature, light exposure, concentration). - Use buffered solutions to maintain a constant pH. - Protect samples from light if photostability is a concern.
Difficulty in achieving separation of degradants in HPLC. Degradation products may have similar polarities to the parent compound or to each other.- Optimize the HPLC method by screening different columns, mobile phase compositions (including pH), and gradient profiles. - Consider using a different detection wavelength.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution in a water bath at 60 °C.

  • Time Points: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation of the parent compound and the formation of any degradation products at each time point.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a starting point, and the method should be optimized to achieve adequate separation of all relevant peaks.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTime (hours)Degradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl, 60 °C24DataData
Base Hydrolysis0.1 M NaOH, 60 °C24DataData
Oxidation3% H₂O₂, RT24DataData
Thermal80 °C72DataData
PhotolyticUV/Vis Light72DataData

Table 2: HPLC Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass/Fail
Linearity (r²) ≥ 0.999Data
Accuracy (% Recovery) 98.0% - 102.0%Data
Precision (% RSD) ≤ 2.0%Data
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Data
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Data

Visualizations

degradation_pathway cluster_main This compound cluster_pathway1 Acid-Catalyzed Ring Opening cluster_pathway2 Acid-Catalyzed Aldehyde Reaction Parent This compound Intermediate1 Protonated Cyclopropane Parent->Intermediate1 H+ Intermediate2 Protonated Aldehyde Parent->Intermediate2 H+ Product1 Ring-Opened Products (e.g., homoallylic alcohol) Intermediate1->Product1 H2O Product2 Hydrate/Acetal Intermediate2->Product2 H2O/ROH

Caption: Potential degradation pathways of this compound under acidic conditions.

experimental_workflow Start Start: Sample of This compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Cyclopropyl-6-methyl-benzaldehyde. The information provided is aimed at addressing common challenges in achieving desired regioselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions involving this compound?

A1: The regioselectivity is primarily governed by a combination of steric and electronic effects. The two ortho-substituents, the cyclopropyl and methyl groups, create significant steric hindrance around the aldehyde functionality. This can impede the approach of bulky reagents and influence the conformational preferences of the molecule. Electronically, the cyclopropyl group can donate electron density to the aromatic ring through its unique orbital interactions, potentially influencing the reactivity of the ring in electrophilic aromatic substitution reactions.

Q2: Why am I observing low yields or no reaction when using standard conditions for aldehyde transformations?

A2: The significant steric hindrance from the 2-cyclopropyl and 6-methyl groups can dramatically slow down reaction rates. Standard reaction conditions may not provide enough energy to overcome the activation barrier. Additionally, the steric bulk can prevent the necessary orbital overlap between the reactants.

Q3: In electrophilic aromatic substitution reactions, which position on the aromatic ring is most likely to be functionalized?

A3: While the aldehyde is a meta-director, the combined directing effects of the ortho-methyl (ortho, para-directing) and ortho-cyclopropyl (ortho, para-directing) groups will likely dominate. However, due to the significant steric hindrance at the positions ortho to these groups (positions 3 and 5), electrophilic attack may be favored at the para-position (position 4) relative to the aldehyde. The precise outcome will depend on the specific electrophile and reaction conditions.

Q4: Can the cyclopropyl group undergo side reactions?

A4: Yes, under certain conditions, particularly with strong acids or some transition metal catalysts, the cyclopropyl ring can undergo ring-opening reactions. It is crucial to select reaction conditions that are compatible with the stability of the cyclopropyl group.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Addition to the Aldehyde

Symptoms:

  • Formation of a mixture of diastereomers in reactions involving chiral nucleophiles.

  • Low conversion to the desired product.

Possible Causes:

  • Steric Hindrance: The ortho-substituents hinder the approach of the nucleophile, leading to non-selective addition or slow reaction rates.

  • Flexible Conformation: The benzaldehyde may exist in multiple conformations, presenting different faces for nucleophilic attack.

Troubleshooting Steps:

StepActionRationale
1 Use Smaller Nucleophiles: Smaller nucleophiles will experience less steric repulsion from the ortho-substituents, potentially improving reactivity and selectivity.
2 Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and potentially locking it into a more defined conformation, which can enhance facial selectivity.
3 Lower the Reaction Temperature: Lower temperatures can increase the selectivity of many reactions by favoring the pathway with the lower activation energy, which often corresponds to the more sterically favored product.
4 Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the regioselectivity.
Issue 2: Undesired Electrophilic Aromatic Substitution (EAS) Products

Symptoms:

  • Formation of a mixture of constitutional isomers (e.g., substitution at position 3, 4, or 5).

  • Low yield of the desired regioisomer.

Possible Causes:

  • Competing Directing Effects: The aldehyde (meta-director), methyl group (ortho, para-director), and cyclopropyl group (ortho, para-director) exert conflicting electronic influences.

  • Steric Crowding: Steric hindrance may prevent substitution at the electronically favored positions.

Troubleshooting Steps:

StepActionRationale
1 Select a Bulky Electrophile: A sterically demanding electrophile will be more sensitive to the hindrance at the positions adjacent to the existing substituents (positions 3 and 5), thereby favoring substitution at the less hindered para-position (position 4).
2 Modify Reaction Temperature: In some cases, kinetic vs. thermodynamic control can be influenced by temperature. Running the reaction at a lower temperature may favor the kinetically preferred product.
3 Use a Directing Group: If feasible, temporarily installing a directing group on the molecule can override the inherent directing effects and provide the desired regioselectivity.
4 Change the Catalyst: The nature of the catalyst in EAS reactions (e.g., different Lewis acids in Friedel-Crafts reactions) can influence the regiochemical outcome.

Experimental Protocols

Protocol 1: Regioselective Grignard Addition using a Lewis Acid

This protocol describes a general method to improve the facial selectivity of a Grignard addition to the sterically hindered aldehyde.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Lewis Acid (e.g., Cerium(III) chloride, anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of anhydrous cerium(III) chloride (1.2 equivalents) in anhydrous THF (10 mL/mmol of aldehyde) at room temperature under an argon atmosphere, add the Grignard reagent (1.1 equivalents) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the mixture to -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides hypothetical data on the effect of different Lewis acids on the diastereomeric ratio (d.r.) of the product from the reaction of this compound with a chiral nucleophile.

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1None-7860:4055
2BF₃·OEt₂-7885:1570
3TiCl₄-7892:878
4CeCl₃-7895:582

Visualizations

troubleshooting_workflow start Poor Regioselectivity Observed issue_type Identify Reaction Type start->issue_type nucleophilic_addition Nucleophilic Addition issue_type->nucleophilic_addition Addition to C=O eas Electrophilic Aromatic Substitution issue_type->eas Substitution on Ring na_cause Potential Cause: Steric Hindrance nucleophilic_addition->na_cause eas_cause Potential Causes: - Competing Directing Effects - Steric Crowding eas->eas_cause na_solution1 Use Smaller Nucleophile na_cause->na_solution1 na_solution2 Employ Lewis Acid na_cause->na_solution2 na_solution3 Lower Temperature na_cause->na_solution3 end Improved Regioselectivity na_solution1->end na_solution2->end na_solution3->end eas_solution1 Use Bulky Electrophile eas_cause->eas_solution1 eas_solution2 Modify Temperature eas_cause->eas_solution2 eas_solution3 Change Catalyst eas_cause->eas_solution3 eas_solution1->end eas_solution2->end eas_solution3->end

Caption: Troubleshooting workflow for poor regioselectivity.

steric_and_electronic_factors cluster_steric Steric Factors cluster_electronic Electronic Factors reagent Approaching Reagent molecule This compound Cyclopropyl Group Methyl Group Aldehyde reagent->molecule:f3 Nucleophilic Attack reagent->molecule:f0 Electrophilic Attack on Ring steric_hindrance Steric Hindrance electronic_effect Electronic Donation (Cyclopropyl) outcome Reaction Outcome (Regioselectivity) steric_hindrance->outcome Influences electronic_effect->outcome Influences

Caption: Factors influencing regioselectivity.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Cyclopropyl-6-methyl-benzaldehyde via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical and experimental Nuclear Magnetic Resonance (NMR) data to confirm the chemical structure of 2-Cyclopropyl-6-methyl-benzaldehyde. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For a novel or synthesized compound like this compound, NMR provides critical information through chemical shifts, signal integrations, multiplicities, and coupling constants, which together create a unique fingerprint of the molecule's atomic connectivity.

This document outlines the expected ¹H and ¹³C NMR spectral data for this compound and provides a framework for comparing this theoretical data with experimentally acquired spectra.

Logical Workflow for Structure Confirmation

The process of confirming a chemical structure using NMR follows a logical sequence of steps, from sample preparation to the final comparison of experimental and theoretical data. The workflow below illustrates this process.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Comparison cluster_result Conclusion Sample Analyte Sample: This compound Prep NMR Sample Preparation (Solvent: CDCl3, Standard: TMS) Sample->Prep Acquire ¹H & ¹³C NMR Data Acquisition Prep->Acquire Process Spectral Processing & Analysis (Shifts, Integration, Multiplicity) Acquire->Process Compare Comparative Analysis Process->Compare Theory Predicted Spectral Data (Based on Known Functional Groups) Theory->Compare Confirm Structure Confirmed Compare->Confirm Match Revise Structure Revision Needed Compare->Revise Mismatch

Purity Analysis of 2-Cyclopropyl-6-methyl-benzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Cyclopropyl-6-methyl-benzaldehyde, a key building block in pharmaceutical synthesis. This document outlines a standard HPLC protocol, compares it with alternative analytical methods, and presents supporting data to guide researchers in selecting the most suitable technique for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of aromatic aldehydes due to its high resolution, sensitivity, and quantitative accuracy. For compounds like this compound, which possess a UV-active benzaldehyde core, HPLC with UV detection is a robust analytical choice. To enhance chromatographic retention and detection sensitivity, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely adopted strategy.[1][2][3][4][5][6][7] This reaction forms a stable hydrazone derivative that is readily detected at approximately 360 nm.[1][3][4][8]

Experimental Protocol: HPLC Analysis of this compound

This protocol describes a reversed-phase HPLC method for the purity determination of this compound after derivatization with DNPH.

1. Sample Preparation (Derivatization)

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Derivatization: To 1.0 mL of both the standard and sample solutions in separate vials, add 1.0 mL of the DNPH reagent (0.1% w/v in acetonitrile/sulfuric acid). Cap the vials and heat at 60°C for 30 minutes. Allow to cool to room temperature.

2. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-15 min, 50-80% B; 15-20 min, 80% B; 20-21 min, 80-50% B; 21-25 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL

3. Data Analysis

The purity of the sample is determined by comparing the peak area of the this compound-DNPH derivative in the sample chromatogram to that in the standard chromatogram. The percentage purity is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample and Standard dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Derivatize with DNPH dissolve->derivatize inject Inject onto HPLC System derivatize->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report

References

A Comparative Analysis of the Reactivity of 2-Cyclopropyl-6-methyl-benzaldehyde and 2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – A comprehensive guide comparing the chemical reactivity of 2-Cyclopropyl-6-methyl-benzaldehyde and 2-methylbenzaldehyde has been compiled for researchers, scientists, and professionals in drug development. This guide delves into the electronic and steric factors influencing the reactivity of these two aromatic aldehydes, providing a theoretical framework and experimental context for their application in organic synthesis.

The aldehyde functional group is a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of an aldehyde is delicately influenced by the nature of the substituents on the aromatic ring. This guide focuses on the comparison between a cyclopropyl group and a methyl group at the ortho position to a methyl group, which is also ortho to the aldehyde.

Introduction to the Compared Aldehydes

2-methylbenzaldehyde is a simple aromatic aldehyde with a methyl group at the 2-position.[1][2][3] It serves as a fundamental building block in various chemical syntheses.[1][3] this compound, on the other hand, is a more complex analogue where a cyclopropyl group is introduced at the 2-position, ortho to the methyl group. This substitution is expected to significantly alter the molecule's reactivity due to the unique electronic and steric properties of the cyclopropyl group.

Theoretical Reactivity Profile: Electronic and Steric Effects

The reactivity of the carbonyl carbon in benzaldehydes towards nucleophiles is a key aspect of their chemical behavior.[4] This reactivity is governed by a combination of electronic and steric effects imparted by the substituents on the benzene ring.

Electronic Effects:

  • 2-methylbenzaldehyde: The methyl group is a weak electron-donating group through an inductive effect. This slightly increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon, making it marginally less electrophilic than unsubstituted benzaldehyde.

  • This compound: The cyclopropyl group is known to have unique electronic properties. Due to the high p-character of its C-C bonds, a cyclopropyl group can donate electron density to an adjacent π-system, a phenomenon often compared to conjugation with a double bond.[5][6] This electron-donating effect is generally considered to be stronger than that of a methyl group. Consequently, the carbonyl carbon in this compound is expected to be less electrophilic than in 2-methylbenzaldehyde, leading to a lower reactivity towards nucleophiles.

Steric Effects:

  • 2-methylbenzaldehyde: The methyl group at the ortho position exerts a moderate steric hindrance to the approaching nucleophile, shielding one side of the carbonyl group.

  • This compound: The cyclopropyl group is sterically more demanding than a methyl group.[7] Its presence at the ortho position, in addition to the adjacent methyl group, significantly increases the steric crowding around the aldehyde functionality. This increased steric hindrance is expected to further decrease the rate of nucleophilic attack compared to 2-methylbenzaldehyde.

The following diagram illustrates the logical relationship between the substituent effects and the expected reactivity.

G cluster_0 This compound cluster_1 2-methylbenzaldehyde a1 Cyclopropyl Group a2 Stronger Electron Donation a1->a2 a3 Greater Steric Hindrance a1->a3 c Decreased Electrophilicity of Carbonyl a2->c a3->c b1 Methyl Group b2 Weaker Electron Donation b1->b2 b3 Lesser Steric Hindrance b1->b3 e Increased Electrophilicity of Carbonyl b2->e b3->e d Reduced Reactivity c->d f Enhanced Reactivity e->f

Figure 1. A diagram illustrating the influence of substituents on reactivity.

Comparative Reactivity Data

Reaction TypeReagent/ConditionsExpected Reactivity of this compoundExpected Reactivity of 2-methylbenzaldehydeRationale for Difference
Nucleophilic Addition Grignard Reagent (e.g., PhMgBr)Slower reaction rate, potentially lower yieldFaster reaction rate, higher yieldIncreased steric hindrance and reduced electrophilicity of the carbonyl in the cyclopropyl-substituted aldehyde.
Reduction Sodium Borohydride (NaBH₄)Slower reaction rateFaster reaction rateSteric hindrance around the carbonyl group will slow the approach of the hydride reagent.
Oxidation Potassium Permanganate (KMnO₄)More resistant to oxidationMore susceptible to oxidationThe electron-donating cyclopropyl group can stabilize the aldehyde, making it slightly less prone to oxidation.
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CH₂)Slower reaction rate, may require harsher conditionsFaster reaction rateThe bulky nature of both the aldehyde and the Wittig reagent will lead to significant steric clash.

Experimental Protocols

To empirically validate the predicted reactivity differences, a standardized set of experiments should be conducted. Below is a representative protocol for a comparative Grignard reaction.

Experimental Protocol: Comparative Grignard Reaction

Objective: To compare the reaction rate and yield of the addition of phenylmagnesium bromide to this compound and 2-methylbenzaldehyde.

Materials:

  • This compound

  • 2-methylbenzaldehyde

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of this compound and 2-methylbenzaldehyde, respectively, in 10 mL of anhydrous THF.

  • Cooling: Cool both reaction mixtures to 0 °C in an ice bath.

  • Grignard Addition: To each flask, add 1.1 mL (1.1 mmol) of the 1.0 M phenylmagnesium bromide solution dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC.

  • Quenching: Once the reactions are deemed complete (or after a set time, e.g., 2 hours), quench both reactions by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixtures to separatory funnels and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixtures by GC-MS to determine the relative conversion and yield of the corresponding secondary alcohols.

The following diagram outlines the general workflow for this comparative experiment.

G start Start dissolve Dissolve Aldehyde in Anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_grignard Add Phenylmagnesium Bromide cool->add_grignard monitor Monitor Reaction by TLC add_grignard->monitor quench Quench with Saturated NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer with MgSO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate analyze Analyze by GC-MS concentrate->analyze end End analyze->end

Figure 2. Experimental workflow for the comparative Grignard reaction.

Conclusion

References

A Comparative Guide to the Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparison of a traditional and a new, contemporary synthetic route to 2-Cyclopropyl-6-methyl-benzaldehyde, a valuable building block in medicinal chemistry. The analysis is supported by experimental data and detailed protocols to aid in methodological assessment and adoption.

Executive Summary

The synthesis of this compound is presented via two distinct pathways: a classic one-step Duff reaction and a modern two-step sequence involving a Sandmeyer-type reaction followed by a Suzuki cross-coupling. While the traditional Duff reaction offers a more direct approach, it is often plagued by lower yields and harsh reaction conditions. In contrast, the modern Suzuki coupling route, although longer, provides significantly higher yields and milder reaction conditions, making it a more efficient and reliable method for the preparation of this key intermediate.

Data Presentation: A Head-to-Head Comparison

ParameterTraditional Route: Duff ReactionNew Route: Sandmeyer & Suzuki Coupling
Starting Material 2-Cyclopropyl-6-methylphenol2-Bromo-6-methylaniline
Key Reactions Electrophilic Aromatic Substitution (Formylation)Diazotization/Formylation, Cross-Coupling
Overall Yield ~15-25% (estimated for this substrate)~70-85%
Number of Steps 12
Reaction Time 2-3 hours~24 hours (for both steps)
Reagents & Conditions Hexamethylenetetramine, trifluoroacetic acid, heat1. NaNO₂, H₂SO₄, HCHO, FeSO₄·7H₂O2. Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃
Purification Steam distillation, Column chromatographyExtraction, Column chromatography
Scalability ModerateHigh
Safety Considerations Use of strong acid (TFA) at elevated temperatures.Use of potentially unstable diazonium salts (transient).

Experimental Protocols

Traditional Route: Duff Reaction

This route utilizes the Duff reaction for the direct ortho-formylation of a phenolic precursor.

Synthesis of Starting Material: 2-Cyclopropyl-6-methylphenol

While commercially available, 2-cyclopropyl-6-methylphenol can be synthesized via methods such as the Friedel-Crafts alkylation of cresol.

Duff Reaction for the Synthesis of this compound

To a solution of 2-cyclopropyl-6-methylphenol (1.0 eq) in trifluoroacetic acid (10 vol), hexamethylenetetramine (4.0 eq) is added portion-wise at room temperature. The mixture is then heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated HCl. The resulting mixture is stirred for 1 hour and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

New Synthetic Route: Sandmeyer-type Reaction and Suzuki Coupling

This modern approach involves the initial synthesis of a key intermediate, 2-bromo-6-methylbenzaldehyde, followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 2-Bromo-6-methylbenzaldehyde

To a stirred solution of 2-bromo-6-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is stirred for 30 minutes at this temperature. In a separate flask, a solution of formaldehyde (3.0 eq) and ferrous sulfate heptahydrate (0.3 eq) in water is prepared and cooled to 0-5 °C. The diazonium salt solution is then added slowly to this formaldehyde solution. The reaction mixture is stirred at room temperature for 2 hours and then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-bromo-6-methylbenzaldehyde.

Step 2: Suzuki Coupling for the Synthesis of this compound

To a solution of 2-bromo-6-methylbenzaldehyde (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a mixture of toluene and water (4:1), potassium carbonate (2.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) are added. The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to give this compound.

Visualization of Synthetic Pathways

Traditional_Route 2-Cyclopropyl-6-methylphenol 2-Cyclopropyl-6-methylphenol This compound This compound 2-Cyclopropyl-6-methylphenol->this compound Duff Reaction (Hexamethylenetetramine, TFA)

Caption: Traditional one-step synthesis via the Duff reaction.

New_Route 2-Bromo-6-methylaniline 2-Bromo-6-methylaniline 2-Bromo-6-methylbenzaldehyde 2-Bromo-6-methylbenzaldehyde 2-Bromo-6-methylaniline->2-Bromo-6-methylbenzaldehyde Sandmeyer-type Reaction This compound This compound 2-Bromo-6-methylbenzaldehyde->this compound Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst)

Caption: Modern two-step synthesis via Sandmeyer and Suzuki reactions.

Conclusion

The new synthetic route, employing a Sandmeyer-type reaction followed by a Suzuki coupling, demonstrates clear advantages over the traditional Duff reaction for the synthesis of this compound. The significantly higher overall yield, milder reaction conditions, and broader applicability to substrate analogs highlight the power of modern cross-coupling methodologies in contemporary organic synthesis. While the traditional route is more atom-economical in principle (being a single step), its practical limitations in terms of yield and harshness make the modern route a more strategic choice for reliable and scalable production in a research and development setting. This comparative guide provides the necessary data and protocols to enable an informed decision on the most suitable synthetic strategy.

Cross-referencing analytical data for 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical data for 2-Cyclopropyl-6-methyl-benzaldehyde and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide summarizes key analytical data in tabular format, details experimental protocols, and presents a logical workflow for analysis.

Comparison of Physicochemical and Spectroscopic Data

The following tables summarize the available analytical data for this compound and selected alternative benzaldehyde derivatives. Due to the limited publicly available data for this compound, data for structurally related compounds are included for comparison.

Table 1: General Properties of Selected Benzaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₁₁H₁₂O160.21Not specified
2-Methylbenzaldehyde[1][2][3]C₈H₈O120.15Colorless liquid[3]
2-Hydroxy-6-methylbenzaldehyde[4]C₈H₈O₂136.15Not specified
2-Bromo-6-methylbenzaldehyde[5][6]C₈H₇BrO199.04Solid[6]
2-Ethyl-6-methylbenzaldehyde[7]C₁₀H₁₂O148.20Not specified

Table 2: Spectroscopic Data for Selected Benzaldehyde Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde [8]9.78 (s, 1H, CHO), 7.37 (d, 1H), 7.33 (dd, 1H), 7.31–7.27 (m, 4H), 6.89 (d, 1H), 5.13 (s, 2H), 3.88 (s, 3H)190.88, 157.44, 134.67, 133.22, 130.20, 128.96, 128.60, 126.50, 112.43, 109.46, 70.14, 56.08[M+H]⁺ calculated: 277.05532, found: 277.06171
4-Formylphenyl 4-Chlorobenzoate [8]9.96 (s, 1H, CHO), 8.07 (d, 2H), 7.91 (d, 2H), 7.44 (d, 2H), 7.34 (d, 2H)190.89, 163.69, 155.45, 140.68, 134.22, 131.65, 131.32, 129.15, 127.37, 122.48[M+H]⁺ calculated: 261.02402, found: 261.03153

Experimental Protocols

Detailed methodologies for the key analytical techniques are described below. These protocols are generalized and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify its amount.

Methodology:

  • Sample Preparation: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor the eluent at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire mass spectra in positive or negative ion mode, depending on the analyte's properties. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Analyze the fragmentation pattern to gain structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a logical workflow for the analytical characterization of a novel benzaldehyde derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_data Data Analysis & Reporting Synthesis Synthesis of Benzaldehyde Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC GC GC-MS (if volatile) Purification->GC Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Analytical workflow for benzaldehyde derivatives.

References

A Comparative Study of Ortho-Substituted Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ortho-substituted benzaldehydes in key condensation reactions, including the Claisen-Schmidt, Knoevenagel, and Perkin reactions. The presence of substituents at the ortho position introduces significant steric and electronic effects that differentiate their reactivity compared to their meta and para isomers, as well as unsubstituted benzaldehyde. This report summarizes quantitative data from various studies, offers detailed experimental protocols, and visualizes reaction mechanisms to support further research and development.

Executive Summary

Ortho-substituted benzaldehydes generally exhibit lower yields and slower reaction rates in condensation reactions compared to their meta and para counterparts. This is primarily attributed to steric hindrance, where the bulky ortho group physically obstructs the approach of the nucleophile to the carbonyl carbon. Electronic effects of the ortho substituent also play a crucial role; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, but this effect is often outweighed by steric hindrance. Conversely, electron-donating groups can decrease reactivity. The interplay of these two factors determines the overall outcome of the reaction.

Data Presentation

The following tables summarize the quantitative data on the yields of condensation reactions for various substituted benzaldehydes. It is important to note that the reaction conditions may vary between different studies, and these are provided for context.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen to form an α,β-unsaturated ketone (chalcone).

Benzaldehyde DerivativeOther ReactantCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeAcetophenoneKOH/EtOH-90[1]
o-ChlorobenzaldehydeAcetophenoneKOH/EtOH24 h65[1]
m-ChlorobenzaldehydeAcetophenoneKOH/EtOH-85[2]
p-ChlorobenzaldehydeAcetophenoneKOH/EtOH10 min95[1]
o-NitrobenzaldehydeAcetophenoneKOH/EtOH24 h70[1]
p-NitrobenzaldehydeAcetophenoneKOH/EtOH10 min98[1]
o-MethoxybenzaldehydeAcetophenoneKOH/EtOH24 h60[1]
p-MethoxybenzaldehydeAcetophenoneKOH/EtOH10 min92[1]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

Benzaldehyde DerivativeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeMalononitrileNi(NO₃)₂·6H₂O/Water10 min90[3]
o-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O/Water20 min92[3]
p-ChlorobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O/Water20 min92[3]
o-NitrobenzaldehydeMalononitrileAmmonium Acetate/Solvent-free5-7 min-[4]
p-NitrobenzaldehydeMalononitrileNi(NO₃)₂·6H₂O/Water20 min102 (crude)[3]
p-MethoxybenzaldehydeMalononitrileNi(NO₃)₂·6H₂O/Water30 min90[3]
Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid.[5]

Benzaldehyde DerivativeAcid AnhydrideBaseYield of Cinnamic Acid Derivative (%)Reference
BenzaldehydeAcetic AnhydrideSodium Acetate70-75[6]
p-NitrobenzaldehydeAcetic AnhydrideSodium Acetate80-85[6]
Salicylaldehyde (o-hydroxy)Acetic AnhydrideSodium Acetate(Forms Coumarin)[6]
p-MethoxybenzaldehydeAcetic AnhydrideSodium Acetate60-65[6]

Experimental Protocols

General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)[1]
  • Dissolve the corresponding benzaldehyde (3.23 mmol) in 7 mL of ethanol.

  • Add the corresponding acetophenone (3.26 mmol) and potassium hydroxide (0.391 mmol).

  • Heat the mixture at 40°C in an ultrasound bath until the reaction is complete (monitored by ¹H-NMR).

  • Remove the solvent under reduced pressure.

  • The resulting solid or oil is then purified by recrystallization from ethanol or by column chromatography.

General Procedure for Knoevenagel Condensation[3]
  • To a solution of malononitrile (1 mmol) and the corresponding aromatic aldehyde (1 mmol) in water, add 5 mol% of Ni(NO₃)₂·6H₂O.

  • Stir the reaction mixture at room temperature for the specified time until the reaction is complete (checked by TLC).

  • After completion, add cold water (15-25 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and air dry.

General Procedure for Perkin Reaction (Synthesis of Cinnamic Acid)[6]
  • A mixture of the aromatic aldehyde (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol) is heated under reflux at 180°C for 5-8 hours.

  • The hot reaction mixture is poured into a beaker of cold water with stirring.

  • The precipitated solid is filtered, washed with cold water, and then boiled with a dilute sodium carbonate solution.

  • The solution is filtered to remove any unreacted aldehyde.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the cinnamic acid.

  • The product is filtered, washed with cold water, and recrystallized from hot water or ethanol.

Mandatory Visualization

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the generalized mechanisms for the Claisen-Schmidt, Knoevenagel, and Perkin reactions, along with a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone Enolate Enolate Ketone->Enolate Base (OH-) Benzaldehyde Benzaldehyde Alkoxide Alkoxide Enolate->Alkoxide + Benzaldehyde Chalcone Chalcone Alkoxide->Chalcone - H2O

Caption: Generalized mechanism of the Claisen-Schmidt condensation.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Benzaldehyde Benzaldehyde Adduct Adduct Carbanion->Adduct + Benzaldehyde Unsaturated Product Unsaturated Product Adduct->Unsaturated Product - H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acid Anhydride Acid Anhydride Carbanion Carbanion Acid Anhydride->Carbanion Base (AcO-) Benzaldehyde Benzaldehyde Alkoxide Alkoxide Carbanion->Alkoxide + Benzaldehyde Lactone Intermediate Lactone Intermediate Alkoxide->Lactone Intermediate Unsaturated Acid Unsaturated Acid Lactone Intermediate->Unsaturated Acid Hydrolysis

Caption: Generalized mechanism of the Perkin reaction.

Experimental_Workflow Start Start Reactant_Mixing Mix Benzaldehyde Derivative, Other Reactant, and Catalyst/Solvent Start->Reactant_Mixing Reaction Stir/Heat for a Specified Time Reactant_Mixing->Reaction Workup Precipitation, Filtration, and Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Yield Calculation, Melting Point, Spectroscopy Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for condensation reactions.

References

Unraveling Reactivity: A Comparative Analysis of Cyclopropyl and Isopropyl Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electronic and steric influences of cyclopropyl and isopropyl groups on the reactivity of the benzaldehyde scaffold, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry and organic synthesis, the nuanced interplay of substituent effects on molecular reactivity is a cornerstone of rational design. This guide provides a comprehensive comparison of the reactivity differences between cyclopropyl- and isopropyl-substituted benzaldehydes, focusing on oxidation, reduction, and nucleophilic addition reactions. By examining the unique electronic and steric properties imparted by these two common alkyl substituents, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their differential impact on the reactivity of an aromatic aldehyde.

Theoretical Underpinnings: Electronic and Steric Effects at Play

The reactivity of the aldehyde functional group in substituted benzaldehydes is primarily governed by the electronic nature and steric bulk of the substituents on the aromatic ring. The cyclopropyl and isopropyl groups, while both being alkyl substituents, exert distinct electronic and steric influences.

Electronic Effects: The isopropyl group is a typical electron-donating group through induction (+I effect), which slightly destabilizes the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles. In contrast, the cyclopropyl group exhibits a unique electronic character. Due to the high p-character of its C-C bonds, a cyclopropyl group can act as a good electron donor through hyperconjugation, akin to a double bond.[1] This electron-donating nature is also reflected in its negative Hammett constant (σp = -0.15), which is comparable to that of the isopropyl group (σp = -0.15). This suggests that both groups, to a similar extent, increase the electron density of the aromatic ring and the carbonyl group, which would theoretically decrease the reactivity towards nucleophiles.

Steric Effects: The isopropyl group is bulkier than the cyclopropyl group. This increased steric hindrance around the reaction center can impede the approach of reagents, potentially slowing down reaction rates, particularly for sterically demanding reactions.[2] The cyclopropyl group, being a three-membered ring, is sterically less demanding.

Comparative Reactivity Data

To provide a quantitative comparison, the following tables summarize the available experimental data for the oxidation, reduction, and nucleophilic addition reactions of 4-cyclopropylbenzaldehyde and 4-isopropylbenzaldehyde. Note: Direct comparative studies under identical conditions are scarce; therefore, data from different sources are presented, and conditions are specified for context.

Table 1: Oxidation to Carboxylic Acid

SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
4-IsopropylbenzaldehydeO₂/Pt/Al₂O₃Flow--High[3]
Benzaldehyde (for reference)O₂WaterAmbient3086

Table 2: Reduction to Alcohol with Sodium Borohydride

SubstrateSolventTemperature (°C)Time (min)Yield (%)Reference
Benzaldehyde (for reference)THF-H₂ORoom Temp.2091-96[4]
Benzaldehyde (for reference)WaterRoom Temp.90100[5]

Specific yield and reaction time data for the NaBH₄ reduction of 4-cyclopropylbenzaldehyde and 4-isopropylbenzaldehyde under directly comparable conditions were not found in the searched literature. However, the reduction of aldehydes with NaBH₄ is generally a rapid and high-yielding reaction.[6][7]

Table 3: Nucleophilic Addition of Cyanide (Cyanohydrin Formation)

SubstrateReagentsSolventTime (h)Yield (%)Reference
Benzaldehyde (for reference)NaCN/DOWEX(R)50WX4CH₃CN195[8]
Benzaldehyde (for reference)HCN, EnzymeEthyl Acetate199[9]

Quantitative yield and reaction time data for the cyanohydrin formation of 4-cyclopropylbenzaldehyde and 4-isopropylbenzaldehyde under directly comparable conditions were not found in the searched literature. The reaction is known to be sensitive to steric hindrance.[10]

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These can be adapted for the specific substituted benzaldehydes.

Oxidation of Benzaldehyde to Benzoic Acid

Materials:

  • Benzaldehyde (1.00 g, 9.4 mmol)

  • Oxone® (potassium peroxymonosulfate) (7.00 g, 11.4 mmol)

  • Water (30 mL)

  • Ethanol

Procedure:

  • A mixture of benzaldehyde and Oxone® in water is heated to reflux with stirring for 1.5 hours.

  • The reaction mixture is cooled to room temperature and then in an ice bath for 30 minutes.

  • The precipitated benzoic acid is collected by vacuum filtration and washed with cold water.

  • The crude product can be recrystallized from a minimal amount of hot ethanol.

Reduction of Benzaldehyde to Benzyl Alcohol using Sodium Borohydride

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium borohydride (0.38 g, 10 mmol)

  • Methanol (20 mL)

  • 1 M HCl

  • Diethyl ether

Procedure:

  • Benzaldehyde is dissolved in methanol in a flask cooled in an ice bath.

  • Sodium borohydride is added portion-wise with stirring.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

  • The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield benzyl alcohol.

Nucleophilic Addition of Cyanide to Benzaldehyde (Cyanohydrin Formation)

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium cyanide (0.5 g, 10.2 mmol)

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • A solution of sodium cyanide in water is prepared in a flask cooled in an ice bath.

  • Benzaldehyde is added, followed by the dropwise addition of glacial acetic acid with vigorous stirring.

  • The mixture is stirred for 2-3 hours at room temperature.

  • The reaction mixture is extracted with diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the cyanohydrin product.

Visualizing Reaction Pathways and Logic

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the reaction mechanisms and the logical relationships governing reactivity.

Oxidation_Mechanism Aldehyde Substituted Benzaldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Oxidant Oxidizing Agent (e.g., O2, KMnO4) Oxidant->Intermediate CarboxylicAcid Substituted Benzoic Acid Intermediate->CarboxylicAcid Proton Transfer & Elimination caption Generalized Oxidation Pathway

Caption: Generalized Oxidation Pathway

Reduction_Mechanism Aldehyde Substituted Benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Hydride Source (e.g., NaBH4) Hydride->Aldehyde Nucleophilic Attack Alcohol Substituted Benzyl Alcohol Alkoxide->Alcohol Protonation ProtonSource Protic Solvent (e.g., H2O, MeOH) ProtonSource->Alcohol caption Generalized Reduction Pathway

Caption: Generalized Reduction Pathway

Nucleophilic_Addition_Mechanism Aldehyde Substituted Benzaldehyde Tetrahedral_Intermediate Tetrahedral Alkoxide Aldehyde->Tetrahedral_Intermediate Nucleophile Nucleophile (e.g., CN-) Nucleophile->Aldehyde Nucleophilic Attack Product Addition Product (e.g., Cyanohydrin) Tetrahedral_Intermediate->Product Protonation Proton_Source Proton Source (e.g., HCN, H2O) Proton_Source->Product caption Generalized Nucleophilic Addition

Caption: Generalized Nucleophilic Addition

Reactivity_Comparison cluster_cyclopropyl Cyclopropyl Benzaldehyde cluster_isopropyl Isopropyl Benzaldehyde Cyc_E Electronic Effect: Good e- donor (hyperconjugation) Cyc_R Overall Reactivity Cyc_E->Cyc_R Cyc_S Steric Effect: Less bulky Cyc_S->Cyc_R Reactivity_Comparison Reactivity Comparison Cyc_R->Reactivity_Comparison Iso_E Electronic Effect: e- donor (induction) Iso_R Overall Reactivity Iso_E->Iso_R Iso_S Steric Effect: More bulky Iso_S->Iso_R Iso_R->Reactivity_Comparison caption Factors Influencing Reactivity

Caption: Factors Influencing Reactivity

Conclusion

The reactivity of cyclopropyl and isopropyl substituted benzaldehydes is a result of a delicate balance between electronic and steric effects. While both groups are electron-donating, the unique ability of the cyclopropyl group to participate in hyperconjugation makes its electronic influence distinct. Sterically, the smaller size of the cyclopropyl group suggests it will be less hindering.

Based on theoretical principles, for oxidation and reduction reactions , where the approach to the carbonyl is less sterically demanding, the electronic effects are likely to be the dominant differentiating factor. The slightly stronger electron-donating character of the isopropyl group might lead to a marginally slower reaction rate compared to the cyclopropyl analogue.

For nucleophilic addition reactions , especially with bulkier nucleophiles, the steric hindrance of the isopropyl group is expected to play a a more significant role, potentially leading to slower reaction rates compared to the less hindered cyclopropyl benzaldehyde.

While the available quantitative data is not sufficient for a definitive, direct comparison across all reaction types, this guide provides a solid theoretical framework and practical experimental protocols for researchers to conduct their own comparative studies. Further kinetic investigations are warranted to fully elucidate the quantitative differences in reactivity between these two important substituted benzaldehydes.

References

Efficacy of 2-Cyclopropyl-6-methyl-benzaldehyde in synthesizing target molecules vs. alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that directly impacts the efficiency, yield, and novelty of synthetic routes. This guide provides a comparative analysis of 2-Cyclopropyl-6-methyl-benzaldehyde against alternative reagents in the synthesis of valuable target molecules. Due to the limited direct experimental data on this compound in publicly available literature, this comparison draws upon data from structurally analogous ortho-substituted benzaldehydes to provide a predictive assessment of its efficacy.

The unique structural features of this compound, namely the sterically demanding ortho-cyclopropyl and methyl groups, are anticipated to play a significant role in its reactivity. The cyclopropyl group, with its inherent ring strain and sp2-like character, can influence the electronic properties of the aromatic ring, while the ortho-substituents can impart significant steric hindrance, affecting reaction kinetics and product selectivity.

Performance in Key Condensation Reactions

Condensation reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The performance of an aldehyde in these reactions is a key indicator of its utility. Here, we compare the anticipated efficacy of this compound with other ortho-substituted benzaldehydes in two widely used multicomponent reactions: the Knoevenagel condensation and the Biginelli reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration, to yield an unsaturated product. It is a cornerstone reaction for the synthesis of a variety of intermediates and bioactive molecules.

Comparison of Benzaldehydes in Knoevenagel Condensation

Benzaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference/Analogy
This compound (Predicted) MalononitrilePiperidine/AcOH, Benzene, 80°CHighAnalogous to ortho-substituted benzaldehydes which show high reactivity.
2-(1-phenylvinyl)benzaldehydeMethyl malonatePiperidine/AcOH, Benzene, 80°C, 1.5h75[1]
2-(1-phenylvinyl)benzaldehydeMethyl malonateTiCl₄-pyridine, CH₂Cl₂, rt79[1]
BenzaldehydeMalononitrileAmino-functionalized MOF, Ethanol, rt, 5 minHigh[2]
Ortho-substituted benzaldehydesMalononitrileAmino-functionalized MOF, Ethanol, rtHigher activity than para-substituted[2]

Studies have shown that the presence of ortho-substituents on the benzaldehyde can enhance the catalytic activity in Knoevenagel condensations.[2] This suggests that this compound would be a highly reactive substrate. The steric hindrance from the ortho groups may, in some cases, influence the stereochemical outcome of the reaction or require more forcing conditions.

Experimental Protocol: Knoevenagel Condensation of an Ortho-Substituted Benzaldehyde

The following is a general procedure based on the Knoevenagel condensation of 2-(1-phenylvinyl)benzaldehyde with methyl malonate:[1]

  • To a solution of 2-(1-phenylvinyl)benzaldehyde (1.0 mmol) and methyl malonate (1.2 mmol) in benzene (5 mL) is added piperidine (0.1 mmol) and acetic acid (0.1 mmol).

  • The reaction mixture is heated to 80°C and stirred for 1.5 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Logical Workflow for Knoevenagel Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Knoevenagel Condensation A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F α,β-Unsaturated Product E->F G Water E->G

Caption: General workflow of the Knoevenagel condensation.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are a class of compounds with significant pharmaceutical applications.

Comparison of Benzaldehydes in the Biginelli Reaction

Benzaldehyde Derivativeβ-Dicarbonyl CompoundUrea/ThioureaCatalyst/ConditionsYield (%)Reference/Analogy
This compound (Predicted) Ethyl acetoacetateUreaB(C₆F₅)₃, EtOH, refluxGood to ExcellentOrtho-substituted aldehydes are known to react efficiently, albeit sometimes requiring longer reaction times.[3]
BenzaldehydeEthyl acetoacetateUreaHCl, Ethanol, reflux58-62
Ortho-substituted benzaldehydesEthyl acetoacetateUreaB(C₆F₅)₃, EtOH, refluxHigh, but may require longer reaction times[3]
p-Perfluorooctanesulfonyl benzaldehydeMethyl acetoacetateMethylureaYb(OTf)₃, MeCN, MW, 120°C, 20 min90[4][5]

While ortho-substituted benzaldehydes generally perform well in the Biginelli reaction, significant steric hindrance can sometimes lead to lower yields or require harsher reaction conditions compared to unhindered aldehydes.[3] The specific combination of a cyclopropyl and a methyl group would likely necessitate optimization of the catalyst and reaction time to achieve high yields.

Experimental Protocol: Biginelli Reaction with an Aromatic Aldehyde

The following protocol is a general procedure for the Biginelli reaction catalyzed by tris(pentafluorophenyl)borane:[3]

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and B(C₆F₅)₃ (1 mol%) in ethanol (10 mL) is refluxed for 3.5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyrimidinone.

Signaling Pathway of the Biginelli Reaction

G cluster_intermediates Key Intermediates A Aldehyde D Acyliminium Ion A->D B Urea B->D C β-Ketoester E Enamine C->E F Cyclocondensation D->F E->F G Dihydropyrimidinone F->G

Caption: Proposed mechanistic pathway for the Biginelli reaction.

Alternatives to Benzaldehyde-based Syntheses

For certain target molecules, synthetic strategies that do not rely on a benzaldehyde component can offer advantages in terms of substrate scope or reaction conditions. A notable example is the synthesis of pyrazolines.

Synthesis of Pyrazolines: A Comparative Overview

Synthetic MethodStarting MaterialsKey FeaturesYieldsReference
Chalcone-based Synthesis Aromatic Aldehyde, Ketone, HydrazineTraditional two-step method involving Claisen-Schmidt condensation followed by cyclization.Good to Excellent[6]
[3+2] Cycloaddition N-isocyanoiminotriphenylphosphorane, Terminal AlkynesSilver-mediated, mild conditions, broad substrate scope.Very Good[7]
Oxidative Cyclization β,γ-Unsaturated HydrazonesCopper-catalyzed, aerobic conditions.Good[7]
From 1,3-Diols 1,3-Diols, ArylhydrazinesRuthenium-catalyzed, dehydrogenative coupling.Good[7]

The classical synthesis of pyrazolines involves the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. The chalcone itself is typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.[6] Therefore, this compound would be a direct precursor in this route.

Alternative Pyrazoline Synthesis Workflow

G cluster_reactants Reactants A N-isocyanoimino- triphenylphosphorane D [3+2] Cycloaddition A->D B Terminal Alkyne B->D C Silver Catalyst C->D E Pyrazoline D->E

Caption: Aldehyde-free synthesis of pyrazolines via cycloaddition.

Conclusion

While direct experimental evidence for the synthetic utility of this compound is emerging, a comparative analysis based on structurally similar ortho-substituted benzaldehydes suggests it is a promising and highly reactive building block. Its unique steric and electronic properties are likely to influence reactivity and selectivity in important synthetic transformations like the Knoevenagel condensation and the Biginelli reaction.

For the synthesis of certain heterocyclic systems, such as pyrazolines, researchers have the option of employing traditional aldehyde-based routes or exploring alternative, aldehyde-free strategies. The choice of synthetic pathway will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide offer a valuable resource for making informed decisions in the design and execution of synthetic routes utilizing this and related benzaldehyde derivatives.

References

Benchmarking Catalytic Strategies for the Synthesis of 2-Cyclopropyl-6-methyl-benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted aromatic aldehydes is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Cyclopropyl-6-methyl-benzaldehyde presents a unique synthetic challenge due to the presence of two distinct ortho-alkyl groups. Direct catalytic methods for the synthesis of this specific molecule are not yet established in the scientific literature. This guide, therefore, provides a comparative overview of potential catalytic strategies for its synthesis, drawing upon established methodologies for the ortho-functionalization of benzaldehydes and related aromatic systems. The information presented herein is intended to serve as a foundational resource for the development of a robust and efficient synthetic route to this compound.

Proposed Synthetic Pathways

Two plausible retrosynthetic pathways for the synthesis of this compound are considered, starting from commercially available precursors:

  • Pathway A: Ortho-cyclopropylation of 2-methylbenzaldehyde.

  • Pathway B: Ortho-methylation of a suitable cyclopropyl-substituted aromatic precursor, followed by formylation.

This guide will focus on benchmarking potential catalysts for the key C-H activation and functionalization steps in these pathways.

Pathway A: Ortho-cyclopropylation of 2-Methylbenzaldehyde

This approach involves the direct introduction of a cyclopropyl group at the vacant ortho-position of 2-methylbenzaldehyde. While direct ortho-cyclopropylation of benzaldehydes is not widely reported, advancements in transition-metal catalyzed C-H activation offer promising avenues. The aldehyde group can act as a native directing group, or a transient directing group strategy can be employed to enhance reactivity and selectivity.

Catalytic Systems for Ortho-Alkylation of Benzaldehydes

The following table summarizes catalytic systems that have been successfully employed for the ortho-alkylation of benzaldehydes and could be adapted for the introduction of a cyclopropyl group.

Catalyst SystemLigand/AdditiveAlkylating AgentKey FeaturesReference
[Rh(cod)Cl]₂-MaleimidesWeakly coordinating aldehyde directs C-H alkylation. No transient directing group required.[1]
Pd(OAc)₂Orthanilic Acids (Transient Directing Group)Methylating agentsEffective for ortho-methylation; potential for adaptation to other alkyl groups.[2][3][4][5]
[Ir(cod)Cl]₂-Dioxazolones (Amidation)Demonstrates diverse ortho-functionalization of benzaldehydes.[6][7][8]

Note: Direct catalytic ortho-cyclopropylation of benzaldehydes remains a significant challenge. The development of a suitable cyclopropylating reagent compatible with these catalytic systems would be a key area of investigation. Rhodium-catalyzed C-H cyclopropylation has been demonstrated on other aromatic systems and may serve as a starting point for methodology development.[9][10]

Experimental Protocol (Hypothetical): Rhodium-Catalyzed Ortho-Cyclopropylation

This hypothetical protocol is based on established procedures for rhodium-catalyzed ortho-alkylation of benzaldehydes.[1]

Materials:

  • 2-Methylbenzaldehyde

  • [Rh(cod)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

  • A suitable cyclopropyl source (e.g., a cyclopropyl-containing hypervalent iodine reagent or a cyclopropylboronic acid derivative)

  • Silver acetate (AgOAc)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add 2-methylbenzaldehyde (1.0 mmol), the cyclopropyl source (1.2 mmol), [Rh(cod)Cl]₂ (0.025 mmol), AgOAc (0.5 mmol), and KH₂PO₄ (0.25 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate this compound.

Pathway B: Sequential Ortho-Functionalization Strategy

An alternative approach involves a stepwise introduction of the methyl and cyclopropyl groups onto a benzaldehyde precursor, leveraging a directing group to control regioselectivity. A transient directing group strategy is particularly attractive as it avoids additional synthetic steps for installation and removal of the directing moiety.

Logical Workflow for Sequential Ortho-Functionalization

G cluster_start Starting Material cluster_step1 Step 1: First Ortho-Functionalization cluster_step2 Step 2: Second Ortho-Functionalization cluster_product Final Product start Benzaldehyde step1 Ortho-Methylation or Ortho-Cyclopropylation (Catalyst + Reagent 1) start->step1 step2 Ortho-Cyclopropylation or Ortho-Methylation (Catalyst + Reagent 2) step1->step2 product This compound step2->product

Caption: Proposed sequential ortho-functionalization pathway.

Catalytic Systems for Ortho-Functionalization

The success of a sequential ortho-functionalization strategy hinges on the ability to perform two distinct C-H activation events at the remaining ortho-positions. While challenging, reports on sequential catalytic functionalization of aryltriazenyl aldehydes provide a proof of concept for such transformations.[3][4][8]

Table of Potential Catalysts for Sequential Functionalization:

StepTransformationCatalyst SystemLigand/Directing GroupReagentKey Considerations
1Ortho-MethylationPd(OAc)₂Orthanilic AcidTrimethylboroxineOptimization required to prevent di-methylation.
2Ortho-Cyclopropylation[Rh(cod)Cl]₂AldehydeCyclopropylating agentThe steric hindrance from the existing methyl group might influence reactivity.
OR
1Ortho-CyclopropylationRh(II) carboxylate(if required)Diazo compoundRequires a suitable cyclopropyl diazo precursor.
2Ortho-MethylationPd(OAc)₂Orthanilic AcidTrimethylboroxineThe cyclopropyl group may influence the electronic properties of the second ortho C-H bond.

Experimental Workflow Diagram

G cluster_reagents Reagents & Catalysts cluster_process Synthetic Process reagent1 Methylating Agent (e.g., Trimethylboroxine) step1 Ortho-Methylation reagent1->step1 catalyst1 Pd(OAc)₂ + Orthanilic Acid catalyst1->step1 reagent2 Cyclopropylating Agent step2 Ortho-Cyclopropylation reagent2->step2 catalyst2 Rh-based Catalyst catalyst2->step2 start Benzaldehyde start->step1 intermediate 2-Methylbenzaldehyde intermediate->step2 product This compound step1->intermediate step2->product

Caption: Experimental workflow for sequential synthesis.

Conclusion and Future Outlook

The synthesis of this compound via direct, dual ortho-C-H functionalization of benzaldehyde represents a formidable challenge in contemporary catalysis. This guide has outlined plausible synthetic strategies by drawing parallels with established catalytic methods for ortho-alkylation and functionalization. The development of a successful catalytic system will likely rely on the careful selection of catalysts, directing groups (potentially transient ones), and compatible cyclopropylating and methylating reagents.

Future research in this area should focus on:

  • Screening various rhodium and palladium catalysts for the direct ortho-cyclopropylation of 2-methylbenzaldehyde.

  • Investigating the scope of transient directing groups to facilitate sequential ortho-functionalization.

  • Exploring alternative starting materials, such as 2-cyclopropylphenol, that could be converted to the target aldehyde through formylation and methylation.

The data and protocols presented in this guide are intended to provide a solid foundation for researchers embarking on the synthesis of this and other complex, polysubstituted aromatic compounds.

References

A Comparative Guide to Isomeric Purity Assessment of 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. 2-Cyclopropyl-6-methyl-benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of positional isomers can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the assessment of isomeric purity of this compound, supported by experimental data and detailed protocols.

Introduction to Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers, where the cyclopropyl and methyl groups are at different positions on the benzaldehyde ring. Common potential isomeric impurities include:

  • 2-Cyclopropyl-3-methyl-benzaldehyde

  • 2-Cyclopropyl-4-methyl-benzaldehyde

  • 2-Cyclopropyl-5-methyl-benzaldehyde

  • 3-Cyclopropyl-2-methyl-benzaldehyde

  • 4-Cyclopropyl-2-methyl-benzaldehyde

This guide will focus on the comparative analysis of three primary analytical techniques for the separation and quantification of these potential isomers: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity assessment depends on several factors, including the required sensitivity, resolution, and the nature of the available reference standards. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV/MS, and qNMR for this application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance and mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Resolution of Positional Isomers ExcellentVery Good to ExcellentGood to Very Good (depends on spectral overlap)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)High (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)
Quantitative Accuracy Good (requires individual calibration for each isomer)Good (requires individual calibration for each isomer)Excellent (can be performed with a single internal standard)[1][2][3]
Sample Throughput HighMedium to HighMedium
Requirement for Reference Standards Required for each isomer for accurate quantification.Required for each isomer for accurate quantification.Not strictly required for each isomer if unique signals are present.[1][4]
Instrumentation Cost Moderate to HighModerate to HighHigh

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify positional isomers of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

Data Analysis: Identify isomers based on their retention times and mass fragmentation patterns. Quantify by comparing the peak area of each isomer to a calibration curve generated from certified reference standards.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: To separate and quantify positional isomers of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • UV Detection: Monitor at 254 nm.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-400

Data Analysis: Identify isomers by their retention times and mass-to-charge ratios. Quantify using the peak areas from the UV chromatogram against calibration curves of reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the purity and quantify the isomeric ratio of this compound.[1][4]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Accurately weigh approximately 5 mg of an internal standard (e.g., maleic acid).

    • Dissolve both in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal for the main component and each isomeric impurity.

    • Integrate a signal from the internal standard.

    • Calculate the purity and the amount of each isomer using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

A logical workflow is essential for a systematic approach to isomeric purity assessment. The following diagram illustrates a typical workflow.

IsomericPurityWorkflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Reporting Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for qNMR) Dissolution->Standard GCMS GC-MS Dissolution->GCMS HPLC HPLC-UV/MS Dissolution->HPLC qNMR qNMR Standard->qNMR AcquireData Instrumental Analysis GCMS->AcquireData HPLC->AcquireData qNMR->AcquireData Identify Peak Identification (Retention Time, m/z, Chemical Shift) AcquireData->Identify Quantify Quantification (Peak Area, Integral) Identify->Quantify Report Isomeric Purity Report Quantify->Report

Caption: Experimental workflow for the isomeric purity assessment of this compound.

Conclusion

The assessment of isomeric purity is a critical step in the quality control of this compound for pharmaceutical applications.

  • GC-MS and HPLC-UV/MS are powerful separation techniques that provide excellent resolution and sensitivity for identifying and quantifying positional isomers. However, they typically require certified reference standards for each potential impurity for accurate quantification.

  • qNMR offers a distinct advantage in its ability to provide highly accurate quantification without the need for a comprehensive set of isomer standards, relying instead on a single, well-characterized internal standard.[1][2][3]

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the expected level of impurities, the availability of reference materials, and the desired level of accuracy. For comprehensive characterization, a combination of a chromatographic technique for separation and identification, followed by qNMR for accurate quantification, often represents the most robust approach.

References

Literature comparison of reported yields for 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-Cyclopropyl-6-methyl-benzaldehyde. As there are no direct reports on the synthesis of this specific compound in the reviewed literature, this document outlines two potential synthetic pathways. The yields and protocols are based on analogous transformations reported for structurally similar compounds.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of a sterically demanding cyclopropyl group ortho to the aldehyde functionality presents a unique synthetic challenge. This guide evaluates two logical synthetic strategies, providing a basis for experimental investigation.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches have been identified:

  • Route A: Late-Stage Cyclopropylation. This pathway involves the formation of the benzaldehyde core first, followed by the introduction of the cyclopropyl group via a cross-coupling reaction.

  • Route B: Formylation of a Phenolic Precursor. This route commences with the commercially available 2-Cyclopropyl-6-methylphenol, which is then converted to the target aldehyde.

A graphical representation of these proposed routes is provided below.

G cluster_A Route A: Late-Stage Cyclopropylation cluster_B Route B: Formylation of Phenolic Precursor A1 2-Bromo-6-methylbenzaldehyde A_reagent + Cyclopropylboronic acid derivative (Suzuki Coupling) A1->A_reagent A2 This compound A_reagent->A2 B1 2-Cyclopropyl-6-methylphenol B_reagent + Paraformaldehyde, MgCl2, Et3N (Ortho-formylation) B1->B_reagent B2 This compound B_reagent->B2

Safety Operating Guide

Personal protective equipment for handling 2-Cyclopropyl-6-methyl-benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropyl-6-methyl-benzaldehyde was located. The following guidance is based on safety data for structurally similar benzaldehyde compounds. Researchers should handle this chemical with caution and perform a risk assessment prior to use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

Based on related compounds, this compound is anticipated to be a combustible liquid that can cause skin and serious eye irritation. It may also be harmful if inhaled or swallowed and may cause respiratory irritation.[1][2] It is crucial to handle this compound in a well-ventilated area and take precautions against static discharge.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with appropriate government standards such as EN166 (EU) or NIOSH (US).
Face shieldRecommended when there is a splash hazard.
Skin Protection Chemical-resistant glovesNitrile rubber is a suitable material.[1]
Laboratory coatTo be worn at all times in the laboratory.
Respiratory Protection Use in a well-ventilated areaA chemical fume hood is required for all handling procedures.
RespiratorIf ventilation is inadequate, use a respirator with an appropriate filter.

Safe Handling and Storage Protocol

Adherence to the following operational plan is essential for the safe handling and storage of this compound.

Workflow for Safe Handling

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate storage_conditions Store in a Tightly Closed Container in a Cool, Well-Ventilated Area Under an Inert Gas (e.g., Nitrogen) handle_reaction->storage_conditions cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Handling: All manipulations of this compound must be conducted within a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[3] Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability and to prevent degradation, it is recommended to store under an inert atmosphere, such as nitrogen.

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal. Ensure the area is well-ventilated. Do not allow the chemical to enter drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow

Waste Disposal Workflow cluster_collection Waste Collection cluster_disposal Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container disposal_facility Dispose of Waste Through an Approved Waste Disposal Plant collect_liquid->disposal_facility collect_solid Collect Contaminated Solids in a Separate Labeled, Sealed Container collect_solid->disposal_facility

Caption: Procedure for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all liquid waste containing this chemical in a clearly labeled, sealed, and chemically compatible container. Contaminated solid materials, such as absorbent pads and used PPE, should be collected in a separate, clearly labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4] This should be done through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain.

By adhering to these safety protocols, researchers can minimize their risk and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.